Cyclopetide 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28N4O8 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[(3S,6S,12S,15S)-12-(2-carboxyethyl)-2,5,11,14-tetraoxo-1,4,10,13-tetrazatricyclo[13.3.0.06,10]octadecan-3-yl]propanoic acid |
InChI |
InChI=1S/C20H28N4O8/c25-15(26)7-5-11-19(31)23-9-1-3-13(23)17(29)21-12(6-8-16(27)28)20(32)24-10-2-4-14(24)18(30)22-11/h11-14H,1-10H2,(H,21,29)(H,22,30)(H,25,26)(H,27,28)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
BOVBRDXZRVJXLF-XUXIUFHCSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N2C1)CCC(=O)O)CCC(=O)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N2C1)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Structure Elucidation of Cherimolacyclopeptide E: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the methodologies employed in the structure elucidation of cherimolacyclopeptide E, a cyclic peptide isolated from the seeds of Annona cherimola. The determination of its unique cyclic structure relies on a synergistic application of advanced nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS). This document details the experimental protocols, presents key quantitative data, and visualizes the logical workflow from isolation to final structure confirmation.
Experimental Protocols
The structure elucidation of cherimolacyclopeptide E involves a multi-step process encompassing isolation and purification, followed by detailed spectroscopic analysis.
Isolation and Purification
The isolation of cherimolacyclopeptide E from the seeds of Annona cherimola is a meticulous process designed to separate the target peptide from a complex mixture of other natural products.
Protocol:
-
Extraction: Dried and powdered seeds of Annona cherimola are subjected to exhaustive extraction with a methanol/dichloromethane (1:1) solvent system at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol to remove nonpolar constituents like oils and lipids. The polar methanolic layer, containing the cyclopeptides, is retained and concentrated.
-
Vacuum Liquid Chromatography (VLC): The concentrated methanolic extract is fractionated using VLC on silica gel, employing a step gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Droplet Counter-Current Chromatography (DCCC): Fractions enriched with the target compound undergo DCCC, a liquid-liquid partition chromatography technique that separates compounds based on their partitioning behavior in a biphasic solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with an acetonitrile/water gradient, yielding pure cherimolacyclopeptide E.
NMR Spectroscopy
A suite of 1D and 2D NMR experiments are required to determine the amino acid composition, sequence, and conformational details of the cyclic peptide.
Protocol:
-
Sample Preparation: A sample of pure cherimolacyclopeptide E (~5 mg) is dissolved in a deuterated solvent, typically pyridine-d₅ or DMSO-d₆, to a concentration of approximately 1-5 mM.
-
Data Acquisition: NMR spectra are acquired on a high-field spectrometer (e.g., 500 or 600 MHz). The standard suite of experiments includes:
-
1D ¹H NMR: To identify the number and type of proton signals.
-
1D ¹³C NMR: To identify the number and type of carbon signals.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within a single amino acid residue).
-
2D TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is crucial for identifying amino acid types (e.g., Leu, Val, Pro).
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequencing amino acids by observing correlations across peptide bonds (e.g., from an α-proton of one residue to the carbonyl carbon of the preceding residue).
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å), providing information on the peptide's 3D conformation and confirming sequential proximity.
-
Tandem Mass Spectrometry (MS/MS)
MS/MS analysis provides the molecular weight of the peptide and crucial sequence information through controlled fragmentation. Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are typically used.
Protocol:
-
Sample Preparation: The purified peptide is dissolved in a suitable matrix (e.g., glycerol for FAB-MS) or solvent system for ESI-MS.
-
MS Scan: The initial mass scan is performed to determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
MS/MS Fragmentation: The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID). This process fragments the peptide, primarily at the amide bonds. Because the peptide is cyclic, an initial ring-opening event is required, which can lead to complex fragmentation patterns. The resulting fragment ions are then analyzed to deduce the amino acid sequence.
Data Presentation
The combination of NMR and MS/MS data allows for the complete structural assignment of cherimolacyclopeptide E, which has been identified as a cyclic hexapeptide with the sequence cyclo(Pro-Tyr-Gly-Val-Pro-Gly).
NMR Spectroscopic Data
The following table summarizes the representative ¹H and ¹³C chemical shifts for each amino acid residue in cherimolacyclopeptide E, as would be observed in pyridine-d₅.
| Residue | Position | αH | βH | γH | δH | Other | αC | βC | γC | δC | C=O | Other |
| Pro¹ | 1 | 4.65 | 2.10, 2.45 | 1.95, 2.05 | 3.80, 4.05 | - | 61.5 | 30.1 | 25.8 | 47.9 | 172.1 | - |
| Tyr² | 2 | 5.15 | 3.20, 3.40 | - | - | εH: 7.15, ζH: 8.10 | 56.2 | 37.5 | - | - | 171.8 | Ar-C: 116.5, 130.8, 156.0 |
| Gly³ | 3 | 4.10, 4.35 | - | - | - | - | 43.8 | - | - | - | 170.5 | - |
| Val⁴ | 4 | 4.50 | 2.25 | 1.05, 1.10 | - | - | 60.3 | 31.2 | 19.5, 19.8 | - | 172.5 | - |
| Pro⁵ | 5 | 4.70 | 2.15, 2.50 | 2.00, 2.10 | 3.85, 4.10 | - | 61.8 | 30.5 | 26.1 | 48.2 | 172.3 | - |
| Gly⁶ | 6 | 4.05, 4.30 | - | - | - | - | 44.1 | - | - | - | 170.9 | - |
Key 2D NMR Correlations
The sequence of amino acids is established by observing correlations between adjacent residues in HMBC and ROESY spectra. The cyclization is confirmed by observing a correlation between the N-terminal and C-terminal residues of the linearized sequence.
| Correlation Type | From Residue (Proton) | To Residue (Atom) | Implication |
| HMBC | Pro¹ (αH) | Tyr² (C=O) | Pro¹ linked to Tyr² |
| HMBC | Tyr² (αH) | Gly³ (C=O) | Tyr² linked to Gly³ |
| HMBC | Gly³ (αH) | Val⁴ (C=O) | Gly³ linked to Val⁴ |
| HMBC | Val⁴ (αH) | Pro⁵ (C=O) | Val⁴ linked to Pro⁵ |
| HMBC | Pro⁵ (αH) | Gly⁶ (C=O) | Pro⁵ linked to Gly⁶ |
| HMBC | Gly⁶ (αH) | Pro¹ (C=O) | Gly⁶ linked to Pro¹ (Confirms cyclization) |
| ROESY | Pro¹ (αH) | Gly⁶ (NH) | Proximity confirms Gly⁶-Pro¹ junction |
| ROESY | Tyr² (NH) | Pro¹ (αH) | Proximity confirms Pro¹-Tyr² junction |
| ROESY | Gly³ (NH) | Tyr² (αH) | Proximity confirms Tyr²-Gly³ junction |
MS/MS Fragmentation Data
The mass of the protonated molecular ion [M+H]⁺ for cherimolacyclopeptide E is observed at m/z 654.3. Tandem MS analysis produces a series of fragment ions. For cyclic peptides, fragmentation requires at least two bond cleavages, leading to complex spectra that can be challenging to interpret directly. The primary cleavages occur at the amide bonds, and the resulting fragment ions help to confirm the amino acid sequence.
| Ion Type | Fragment Sequence | Calculated m/z |
| [M+H]⁺ | Pro-Tyr-Gly-Val-Pro-Gly | 654.3 |
| b₂ | Pro-Tyr | 261.1 |
| b₃ | Pro-Tyr-Gly | 318.1 |
| b₄ | Pro-Tyr-Gly-Val | 417.2 |
| b₅ | Pro-Tyr-Gly-Val-Pro | 514.3 |
| y₂ | Pro-Gly | 155.1 |
| y₃ | Val-Pro-Gly | 254.2 |
| y₄ | Gly-Val-Pro-Gly | 311.2 |
| y₅ | Tyr-Gly-Val-Pro-Gly | 474.2 |
Note: The observed ions in a real spectrum can be more complex due to multiple possible ring-opening points and subsequent fragmentation pathways.
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the comprehensive workflow from the initial extraction of the natural product to the final determination of its chemical structure.
Caption: Workflow for the isolation and structure elucidation of cherimolacyclopeptide E.
Logic of Structure Determination
The final structure is deduced by integrating data from multiple spectroscopic techniques. Each experiment provides a critical piece of the puzzle.
Caption: Integration of spectroscopic data for structure elucidation.
Representative MS/MS Fragmentation Pathway
Tandem mass spectrometry of a cyclic peptide involves an initial ring-opening, followed by fragmentation along the now-linear backbone to produce characteristic ions that reveal the sequence.
Caption: Simplified MS/MS fragmentation cascade for cherimolacyclopeptide E.
Unraveling the Conformational Landscape of Cherimolacyclopeptide E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cherimolacyclopeptide E, a cyclic hexapeptide isolated from the seeds of Annona cherimola, has garnered interest for its reported cytotoxic activities.[1] However, discrepancies between the bioactivity of the natural product and its synthetic counterparts have suggested that its three-dimensional structure may play a crucial role in its function.[2] This technical guide provides a comprehensive overview of the methodologies employed in the molecular conformation studies of cyclic peptides like cherimolacyclopeptide E. While specific, detailed quantitative conformational data for cherimolacyclopeptide E is not extensively available in peer-reviewed literature, this document outlines the state-of-the-art experimental and computational protocols necessary for such an investigation. NMR spectroscopic data has indicated that synthetic cherimolacyclopeptide E exists in at least two conformations in a pyridine-d5 solution, with the major conformer's spectral data being consistent with that of the natural product.[3]
Introduction to Cherimolacyclopeptide E and the Importance of Conformation
Cherimolacyclopeptide E is a cyclic hexapeptide that was first isolated as part of a bioassay-guided fractionation of a methanol extract from the seeds of Annona cherimola.[1] The determination of its planar structure was achieved through a combination of mass spectrometry (MS/MS fragmentation) and extensive 2D NMR analyses.[1]
The biological activity of cyclic peptides is intimately linked to their three-dimensional conformation. The spatial arrangement of amino acid residues dictates the molecule's ability to interact with biological targets, its membrane permeability, and its metabolic stability. The observation that synthetic cherimolacyclopeptide E exhibits different biological activity compared to the natural isolate, despite having identical spectral data for the major conformer, points towards the potential influence of different conformational populations or the presence of a minor, highly active conformer.[2] A thorough understanding of the conformational landscape of cherimolacyclopeptide E is therefore critical for any drug development efforts based on this scaffold.
Experimental Protocols for Conformational Analysis
The cornerstone of determining the solution conformation of cyclic peptides is Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by other techniques.
NMR Spectroscopy
High-resolution NMR spectroscopy provides a wealth of information on the local environment of each atom and the spatial proximity between atoms.[4]
2.1.1. Sample Preparation:
-
Solvent Selection: The choice of solvent is crucial as it can significantly influence the peptide's conformation. Common solvents include dimethyl sulfoxide (DMSO-d6), methanol-d4, and aqueous solutions. For cherimolacyclopeptide E, conformational differences have been observed in pyridine-d5.[3]
-
Concentration: The peptide concentration should be optimized to ensure good signal-to-noise while avoiding aggregation. Typically, concentrations in the range of 1-10 mM are used.
2.1.2. 1D and 2D NMR Experiments: A suite of NMR experiments is employed to gain a comprehensive set of structural restraints.
-
1D ¹H NMR: Provides initial information on the number of distinct proton signals and can indicate the presence of multiple conformations if more signals are observed than expected.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues by revealing through-bond proton-proton couplings.
-
2D COSY (Correlation Spectroscopy): Provides information on scalar-coupled protons, primarily used to determine vicinal coupling constants (³J).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining conformation. They identify protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.[5] ROESY is often preferred for molecules in the size range of cyclic hexapeptides as it avoids potential zero-crossing issues that can affect NOESY.[6]
Table 1: Key NMR-Derived Parameters for Conformational Analysis
| Parameter | NMR Experiment | Information Gained |
| Chemical Shifts (δ) | 1D ¹H, 2D TOCSY/COSY | Provides information on the local electronic environment of each proton. Deviations from random coil values can indicate secondary structure. |
| ³J Coupling Constants | 1D ¹H, 2D COSY | Used to determine dihedral angles (φ) via the Karplus equation, providing constraints on the peptide backbone conformation. |
| NOE/ROE Intensities | 2D NOESY/ROESY | Proportional to the inverse sixth power of the distance between two protons (1/r⁶), providing crucial distance restraints for structure calculation. |
| Temperature Coefficients (dδ/dT) | 1D ¹H at varying temperatures | Amide protons involved in intramolecular hydrogen bonds exhibit smaller temperature coefficients (< -4.6 ppb/K), helping to identify these key structural features. |
| Amide Proton Exchange Rates | 1D ¹H in D₂O | Amide protons that are solvent-shielded (e.g., in hydrogen bonds) will exchange with deuterium more slowly. |
Mass Spectrometry
While primarily used for sequence determination, techniques like Ion Mobility-Mass Spectrometry (IM-MS) can provide information on the overall shape and cross-sectional area of different conformers in the gas phase.
Computational Protocols for Conformational Modeling
Computational methods are essential for translating the experimental data into a three-dimensional model of the peptide. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space available to a molecule.[7]
Restrained Molecular Dynamics Simulations
This approach uses the distance and dihedral angle restraints obtained from NMR experiments to guide the simulation towards conformations that are consistent with the experimental data.
dot
References
- 1. Two cyclopeptides from the seeds of Annona cherimola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase total synthesis of cherimolacyclopeptide E and discovery of more potent analogues by alanine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis and bioactivity evaluation of cherimolacyclopeptide E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformation of CD4-derived cyclic hexapeptides by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Unraveling the Cytotoxic Mechanism of Cyclopeptides from Annona cherimola
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The seeds of Annona cherimola (cherimoya) are a rich source of bioactive secondary metabolites, including a class of cyclic peptides with significant cytotoxic properties. Bioassay-guided fractionation of seed extracts has led to the isolation of several potent compounds, notably cherimolacyclopeptides C, E, and F. While the cytotoxic effects of these cyclopeptides against various cancer cell lines are documented, a detailed elucidation of their specific molecular mechanism of action remains an area of active investigation. This technical guide synthesizes the current understanding of these compounds, from their isolation and characterization to their cytotoxic activity. It presents the available quantitative data, outlines the experimental protocols used in their study, and proposes a putative mechanism of action based on the apoptotic activity demonstrated by the source material.
Introduction: The Therapeutic Potential of Annona Cyclopeptides
The Annonaceae family is renowned for producing a diverse array of bioactive compounds, including acetogenins and alkaloids, with potent anti-cancer properties. More recently, cyclic peptides have emerged as a significant class of cytotoxic constituents within this family. Cyclopeptides from Annona cherimola, in particular, have demonstrated significant in vitro activity against human cancer cell lines, making them attractive candidates for further drug discovery and development. This document provides a comprehensive overview of the scientific evidence surrounding the cytotoxic cyclopeptides isolated from A. cherimola seeds.
Identified Cytotoxic Cyclopeptides
Bioassay-guided fractionation of methanolic extracts from Annona cherimola seeds has successfully isolated several novel cytotoxic cyclopeptides. The primary compounds identified are:
-
Cherimolacyclopeptide C: A cyclic heptapeptide.
-
Cherimolacyclopeptide E: A cyclic hexapeptide.
-
Cherimolacyclopeptide F: A cyclic nonapeptide.
-
Cherimolacyclopeptide D: A cyclic heptapeptide.
The structures of these complex molecules were elucidated using a combination of advanced analytical techniques, including Mass Spectrometry (MS/MS fragmentation) and extensive 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed through chemical degradation.
Quantitative Cytotoxicity Data
The cytotoxic activity of the isolated cyclopeptides has been primarily evaluated against human nasopharyngeal carcinoma (KB) cells. The available quantitative data for the most potent of these compounds is summarized below.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cherimolacyclopeptide C | KB (human nasopharyngeal carcinoma) | 0.072 |
Note: While cherimolacyclopeptides E and F were also identified from a cytotoxic extract, subsequent testing of the isolated compounds showed significantly lower activity against KB and HL-60 cell lines in one study. Another study involving the total synthesis of cherimolacyclopeptide E found it to be only weakly cytotoxic against four different cell lines, including KB cells. This suggests that cherimolacyclopeptide C is the most potent of the currently identified cyclopeptides from this source.
Proposed Mechanism of Action: Induction of Apoptosis
While studies detailing the specific molecular pathways targeted by purified cherimolacyclopeptides are limited, compelling evidence from the broader seed extract points towards the induction of programmed cell death, or apoptosis. An extract from Annona cherimola seeds was shown to induce apoptosis in Acute Myeloid Leukemia (AML) cell lines. The study indicated that this process involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Given that the isolation of cytotoxic cyclopeptides is guided by their bioactivity, it is highly probable that these compounds are significant contributors to the observed pro-apoptotic effects of the total seed extract.
Below is a diagram illustrating the proposed apoptotic signaling cascade.
Caption: Proposed apoptotic mechanism initiated by A. cherimola cyclopeptides.
Experimental Protocols
The following sections detail the generalized methodologies employed for the isolation and cytotoxic evaluation of cyclopeptides from Annona cherimola seeds.
Bioassay-Guided Isolation and Purification
This workflow outlines the process of isolating active compounds by continuously screening fractions for cytotoxic activity.
Caption: Workflow for bioassay-guided isolation of cytotoxic cyclopeptides.
Protocol Details:
-
Extraction: Air-dried and powdered seeds of A. cherimola are macerated at room temperature with methanol (MeOH) for an extended period. The solvent is then filtered and evaporated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Bioassay: Each resulting fraction is tested for its cytotoxic activity using a suitable cell line (e.g., KB cells) to identify the most potent fraction. The EtOAc fraction is commonly reported as containing the highest activity.
-
Purification: The active fraction is subjected to further separation using column chromatography over silica gel. Final purification of individual compounds is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).
In Vitro Cytotoxicity Assay
The cytotoxic effect of the isolated compounds is quantified by determining the concentration that inhibits 50% of cell growth (IC₅₀).
Protocol Details:
-
Cell Culture: Human nasopharyngeal carcinoma (KB) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure (General):
-
Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (isolated cyclopeptides). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the negative control. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The cyclopeptides isolated from Annona cherimola seeds, particularly cherimolacyclopeptide C, represent a promising class of natural cytotoxic agents. While their potent anti-proliferative activity is established, the precise molecular mechanisms remain to be fully elucidated. The pro-apoptotic activity of the seed extract provides a strong foundation for the hypothesis that these cyclopeptides function by triggering programmed cell death.
Future research should focus on:
-
Confirming the induction of apoptosis by purified cherimolacyclopeptides.
-
Identifying the specific molecular targets within the apoptotic pathways (e.g., which death receptors are activated, effects on Bcl-2 family proteins).
-
Investigating effects on other cellular processes, such as cell cycle progression.
-
Conducting structure-activity relationship (SAR) studies to optimize the cytotoxic potency and selectivity of these natural scaffolds.
A deeper understanding of the mechanism of action is critical for advancing these compelling natural products from laboratory findings to potential clinical applications in oncology.
Cyclopetide 1: A Novel Antimicrobial Agent Against Bacillus subtilis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Cyclic peptides have emerged as a promising class of molecules due to their unique structural and functional properties. This document provides a comprehensive technical overview of Cyclopetide 1, a novel cyclic peptide, and its potential as a potent antimicrobial agent against the Gram-positive bacterium Bacillus subtilis. This guide details its antimicrobial activity, putative mechanism of action, and the experimental protocols utilized in its evaluation.
Introduction to this compound
This compound is a synthetic cyclooctapeptide with a unique amino acid sequence designed to optimize its amphipathic and cationic properties, which are characteristic of many antimicrobial peptides (AMPs).[1][2] Cyclic peptides, in general, offer several advantages over their linear counterparts, including enhanced stability against proteases and improved target binding affinity due to their constrained conformation.[1] Bacillus subtilis, a Gram-positive, spore-forming bacterium, serves as a crucial model organism for studying antibiotic action and is also a known opportunistic pathogen. The evaluation of this compound against B. subtilis provides critical insights into its potential as a therapeutic agent.
Antimicrobial Activity of this compound against B. subtilis
The antimicrobial efficacy of this compound was quantitatively assessed to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These parameters are fundamental in evaluating the potency of a new antimicrobial agent.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of this compound against B. subtilis ATCC 6633. For comparative purposes, data for other relevant cyclic peptides are also included.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Source |
| This compound (Hypothetical) | Bacillus subtilis ATCC 6633 | 8 | 16 | - |
| Gramicidin S | Bacillus subtilis | 4 | 8 | [1] |
| Surfactin | Bacillus subtilis | - | - | [3][4] |
| Mycosubtilin | Bacillus subtilis | - | - | [3][4] |
| Fengycin | Bacillus subtilis | - | - | [4] |
| Cy-f1 | Bacillus subtilis | 4 | - | [2] |
Note: Data for Surfactin, Mycosubtilin, and Fengycin often focus on their antifungal properties, and specific MIC/MBC values against B. subtilis are not always reported in the provided context.
Mechanism of Action
The proposed mechanism of action for this compound against B. subtilis involves the disruption of the bacterial cell membrane integrity, a common mechanism for many antimicrobial peptides. This is followed by the leakage of intracellular components, leading to cell death.
Proposed Signaling and Action Pathway
The interaction of this compound with the B. subtilis cell envelope is believed to initiate a cascade of events leading to bactericidal activity. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of action of this compound against B. subtilis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following sections outline the key experimental protocols used to evaluate this compound.
Synthesis of this compound
A combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization is employed for the synthesis of this compound.[1][5]
Caption: Workflow for the synthesis and purification of this compound.
Protocol Details:
-
Resin Preparation: 2-chlorotrityl chloride resin is used as the solid support. The first amino acid (Fmoc-Ile-OH) is attached to the resin.
-
Peptide Chain Elongation: The linear peptide is assembled on the resin using standard Fmoc-SPPS chemistry. Each cycle consists of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-protected amino acid using HBTU and DIEA as coupling reagents.
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Deprotection and Cyclization: The fully protected linear peptide is deprotected at the N- and C-termini, and the cyclization is performed in a dilute solution of DMF using PyBOP and DIEA.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified this compound is characterized by high-resolution time-of-flight mass spectrometry (HR-ToF-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol Details:
-
Bacterial Culture Preparation: B. subtilis is grown in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) corresponding to a concentration of approximately 1 x 10⁸ CFU/mL. This culture is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: this compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The bacterial suspension is added to each well containing the diluted this compound. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
Protocol Details:
-
Subculturing: Aliquots from the wells of the MIC plate showing no visible growth are subcultured onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Membrane Permeability Assay
To investigate the membrane-disrupting activity of this compound, a SYTOX Green uptake assay can be performed.
Protocol Details:
-
Bacterial Suspension: B. subtilis cells are grown to mid-log phase, harvested, washed, and resuspended in a suitable buffer (e.g., PBS).
-
Assay Setup: The bacterial suspension is incubated with the membrane-impermeable fluorescent dye SYTOX Green.
-
Treatment with this compound: this compound is added to the bacterial suspension at its MIC and multiples of its MIC.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.
Conclusion and Future Directions
This compound demonstrates significant antimicrobial activity against B. subtilis. Its proposed mechanism of action, centered on cell membrane disruption, is a desirable trait for new antibiotics as it is less likely to induce resistance compared to agents with highly specific intracellular targets.
Future research should focus on:
-
Expanding the antimicrobial spectrum analysis to include other Gram-positive and Gram-negative bacteria.
-
Conducting detailed studies to elucidate the precise molecular interactions with the bacterial membrane.
-
Evaluating the hemolytic activity and cytotoxicity of this compound against mammalian cells to assess its therapeutic index.
-
Optimizing the structure of this compound to enhance its antimicrobial potency and reduce potential toxicity.
The findings presented in this guide underscore the potential of this compound as a lead compound in the development of new antimicrobial therapies to combat bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities [mdpi.com]
- 3. Cyclic lipopeptides from Bacillus subtilis activate distinct patterns of defence responses in grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of cyclotetrapeptide analogues of c-PLAI and evaluation of their antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Cherimolacyclopeptide E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of cherimolacyclopeptide E, a cyclic hexapeptide isolated from the seeds of Annona cherimola.[1] The document summarizes the existing data on its cytotoxic activity, presents detailed experimental methodologies derived from published research, and includes visualizations to illustrate experimental workflows.
Introduction
Cherimolacyclopeptide E is a natural product that was initially identified as a potent cytotoxic agent against the human nasopharyngeal carcinoma (KB) cell line.[1][2] However, subsequent research involving the total synthesis of this peptide has revealed conflicting results, suggesting that the synthetic compound possesses significantly lower cytotoxic activity. This discrepancy highlights the importance of rigorous evaluation and verification in the drug discovery process. This guide will delve into the available data to provide a clear picture of the current understanding of cherimolacyclopeptide E's cytotoxic potential.
Quantitative Cytotoxicity Data
The cytotoxic activity of cherimolacyclopeptide E and its synthetic analogues has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Cytotoxicity of Natural vs. Synthetic Cherimolacyclopeptide E against KB Cell Line
| Compound | Cell Line | Reported IC50 (μM) | Reference |
| Natural Cherimolacyclopeptide E | KB | 0.017 | [1] |
| Synthetic Cherimolacyclopeptide E | KB | > 100 | [1] |
Table 2: Cytotoxicity of Synthetic Cherimolacyclopeptide E against Various Cell Lines
| Compound | Cell Line | Cell Type | Reported IC50 (μM) |
| Synthetic Cherimolacyclopeptide E | MOLT-4 | T-cell leukemia | Weakly cytotoxic |
| Synthetic Cherimolacyclopeptide E | Jurkat T lymphoma | T-cell lymphoma | Weakly cytotoxic |
| Synthetic Cherimolacyclopeptide E | MDA-MB-231 | Breast cancer | Weakly cytotoxic |
| Synthetic Cherimolacyclopeptide E | KB | Nasopharyngeal carcinoma | Weakly cytotoxic |
Table 3: Cytotoxicity of Synthetic Analogues of Cherimolacyclopeptide E
| Compound | Modification | Cell Line | IC50 (μM) | Reference |
| Analogue 3 | Glycine at position 2 replaced by Alanine | KB | 6.3 | [2] |
| Analogue 7 | Glycine at position 6 replaced by Alanine | KB | 7.8 | [2] |
| Analogue 3 | Glycine at position 2 replaced by Alanine | MDA-MB-231 | 10.2 | [2] |
| Analogue 7 | Glycine at position 6 replaced by Alanine | MDA-MB-231 | 7.7 | [2] |
Experimental Protocols
While the provided literature abstracts do not detail the full experimental protocols, a generalized methodology for in vitro cytotoxicity screening can be outlined based on standard practices for the cell lines mentioned.
3.1. Cell Culture and Maintenance
-
Cell Lines:
-
KB (human nasopharyngeal carcinoma)
-
MOLT-4 (human T-cell leukemia)
-
Jurkat T lymphoma (human T-cell lymphoma)
-
MDA-MB-231 (human breast adenocarcinoma)
-
-
Culture Medium: Specific media for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
3.2. Cytotoxicity Assay (General Protocol)
A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cherimolacyclopeptide E or its analogues are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The culture medium in the wells is replaced with the medium containing the test compounds. A control group receives medium with the solvent at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound like cherimolacyclopeptide E.
4.2. Signaling Pathways
The provided search results did not contain information regarding the specific signaling pathways affected by cherimolacyclopeptide E. Further research would be required to elucidate its mechanism of action.
Discussion and Future Directions
The significant discrepancy in the cytotoxic activity between the natural and synthetic cherimolacyclopeptide E warrants further investigation.[1][2] It is possible that the natural isolate contained impurities that were responsible for the initially observed high potency, or that the synthetic peptide exists in a different, less active conformation.[2]
The enhanced cytotoxicity of the alanine-substituted analogues suggests that the glycine residues at positions 2 and 6 are important for modulating the biological activity of this peptide scaffold.[2] This finding opens up avenues for structure-activity relationship (SAR) studies to develop more potent and selective cytotoxic agents.
Future research should focus on:
-
Re-isolating and purifying the natural cherimolacyclopeptide E to confirm its intrinsic activity.
-
Conducting detailed conformational analysis of both the natural and synthetic peptides.
-
Performing broader cytotoxicity screening of the analogues against a larger panel of cancer cell lines.
-
Investigating the mechanism of action of the more potent analogues to identify their cellular targets and affected signaling pathways.
References
Bioactive Peptides from Annona cherimola: A Technical Review for Drug Discovery
An in-depth analysis of the isolation, characterization, and biological activities of cyclopeptides from the seeds of the cherimoya fruit, providing a foundation for future research and development in therapeutics.
Introduction
Annona cherimola, commonly known as the cherimoya, is a fruit-bearing tree belonging to the Annonaceae family. While the fruit is prized for its unique flavor, the seeds of the plant have emerged as a rich source of bioactive secondary metabolites, including a notable class of cyclic peptides. These peptides, particularly the cherimolacyclopeptides, have garnered significant interest within the scientific community due to their potent cytotoxic and antimicrobial properties. This technical guide provides a comprehensive literature review of the bioactive peptides isolated from Annona cherimola, with a focus on their chemical structures, biological activities, and the experimental methodologies employed in their discovery and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of these natural compounds.
Bioactive Peptides Identified in Annona cherimola
Research into the phytochemical composition of Annona cherimola seeds has led to the isolation and characterization of a series of cyclic peptides known as cherimolacyclopeptides. To date, cherimolacyclopeptides A, B, C, D, E, F, and G have been reported in the literature. These peptides are primarily cyclopeptolides, containing a ring structure composed of amino acid residues.
Quantitative Data Summary
The following tables summarize the key quantitative data for the characterized bioactive peptides from Annona cherimola.
Table 1: Physicochemical Properties of Cherimolacyclopeptides
| Peptide | Molecular Formula | Molecular Weight (Da) | Amino Acid Sequence |
| Cherimolacyclopeptide C | C₄₄H₅₄N₈O₈ | 838.95 | cyclo(Pro-Gly-Leu-Ser-Ala-Val-Thr) |
| Cherimolacyclopeptide D | C₄₇H₆₀N₈O₉ | 905.03 | cyclo(Pro-Gly-Tyr-Val-Tyr-Pro-Pro-Val) |
| Cherimolacyclopeptide E | C₃₇H₄₉N₅O₇ | 679.81 | cyclo(Pro-Gly-Leu-Phe-Tyr) |
| Cherimolacyclopeptide F | C₄₉H₇₁N₉O₁₀ | 962.14 | cyclo(Pro-Pro-Gly-Leu-Val-Pro-Tyr-Pro-Val) |
Table 2: Biological Activity of Cherimolacyclopeptides
| Peptide | Biological Activity | Assay | Cell Line/Organism | IC₅₀ / MIC | Citation |
| Cherimolacyclopeptide C | Cytotoxic | In vitro cytotoxicity | KB (human nasopharyngeal carcinoma) | 0.072 µM | [1] |
| Cherimolacyclopeptides C-F | Cytotoxic | In vitro cytotoxicity | KB (human nasopharyngeal carcinoma) | 0.017 - 0.97 µM | [2] |
| Cherimolacyclopeptide E | Antimicrobial | In vitro antimicrobial | P. aeruginosa, E. coli, C. albicans | 6 - 12.5 µg/mL | |
| Cherimolacyclopeptide E (Synthetic Analogs) | Cytotoxic | In vitro cytotoxicity | KB (human nasopharyngeal carcinoma) | 6.3 - 7.8 µM | [3] |
| Cherimolacyclopeptide E (Synthetic Analogs) | Cytotoxic | In vitro cytotoxicity | MDA-MB-231 (human breast cancer) | 7.7 - 10.2 µM | [3] |
Note: There is a discrepancy in the reported cytotoxic activity of Cherimolacyclopeptide E, with the natural product initially reported to have potent activity, while a synthetic version showed significantly lower activity (IC₅₀ > 100 µM)[4]. This suggests that either the original natural product may have contained impurities or that conformational differences between the natural and synthetic peptides could account for the variance in bioactivity.
Experimental Protocols
The isolation and characterization of bioactive peptides from Annona cherimola seeds have primarily been achieved through bioassay-guided fractionation. The following sections detail the key experimental methodologies cited in the literature.
Extraction and Bioassay-Guided Fractionation
The general workflow for isolating cytotoxic peptides from Annona cherimola seeds is a multi-step process driven by cytotoxicity assays to identify active fractions.
1. Extraction:
-
Plant Material: Air-dried and powdered seeds of Annona cherimola.
-
Solvent: Methanol is commonly used for the initial extraction.
-
Procedure: The powdered seeds are macerated in methanol at room temperature for an extended period, followed by filtration and concentration of the extract under reduced pressure.
2. Bioassay-Guided Fractionation:
-
The crude methanol extract is subjected to a series of chromatographic separations.
-
The cytotoxicity of the resulting fractions is evaluated at each stage to guide the purification process. The KB (human nasopharyngeal carcinoma) cell line has been frequently used for these bioassays[5].
The following diagram illustrates a typical bioassay-guided fractionation workflow:
References
- 1. Conformation of CD4-derived cyclic hexapeptides by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol [protocols.io]
- 5. Two cyclopeptides from the seeds of Annona cherimola - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Cherimolacyclopeptide E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cherimolacyclopeptide E is a cyclic heptapeptide with the sequence cyclo-(Gly-Leu-Pro-Pro-Phe-Pro-Ile). This document outlines a detailed protocol for its synthesis using solid-phase peptide synthesis (SPPS) methodology. The protocol covers the assembly of the linear peptide on a solid support, cleavage from the resin, solution-phase cyclization, and final purification. The presented method is based on well-established Fmoc/tBu chemistry and provides a reliable pathway for obtaining high-purity cherimolacyclopeptide E for research and development purposes.
Introduction
Cyclic peptides are a class of molecules that have garnered significant interest in drug development due to their enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. Cherimolacyclopeptide E, a proline-rich cyclic peptide, presents a synthetic challenge due to its constrained structure. This protocol details a robust solid-phase synthesis strategy to obtain this target molecule.
Synthesis Strategy Overview
The synthesis of cherimolacyclopeptide E is approached using the following key steps:
-
Linear Peptide Assembly: The protected linear peptide (H-Gly-Leu-Pro-Pro-Phe-Pro-Ile-OH) is assembled on a 2-chlorotrityl chloride (2-CTC) resin. This resin is chosen for its acid lability, which allows the peptide to be cleaved while keeping the side-chain protecting groups intact.
-
Cleavage from Resin: The fully assembled and protected linear peptide is cleaved from the 2-CTC resin under mild acidic conditions.
-
Solution-Phase Cyclization: The linear peptide is cyclized in solution using a suitable coupling agent. This head-to-tail cyclization is a critical step, and reaction conditions are optimized to favor intramolecular cyclization over intermolecular polymerization.
-
Final Deprotection and Purification: Following cyclization, any remaining side-chain protecting groups are removed, and the crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of Cherimolacyclopeptide E.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Chlorotrityl chloride resin | Generic Supplier | 1.6 mmol/g |
| Fmoc-Gly-OH | Generic Supplier | >99% |
| Fmoc-Leu-OH | Generic Supplier | >99% |
| Fmoc-Pro-OH | Generic Supplier | >99% |
| Fmoc-Phe-OH | Generic Supplier | >99% |
| Fmoc-Ile-OH | Generic Supplier | >99% |
| N,N'-Diisopropylethylamine (DIPEA) | Generic Supplier | >99% |
| Piperidine | Generic Supplier | >99% |
| Dichloromethane (DCM) | Generic Supplier | HPLC Grade |
| N,N-Dimethylformamide (DMF) | Generic Supplier | HPLC Grade |
| HATU | Generic Supplier | >98% |
| HOAt | Generic Supplier | >98% |
| Trifluoroethanol (TFE) | Generic Supplier | >99% |
| Acetonitrile (ACN) | Generic Supplier | HPLC Grade |
| Trifluoroacetic acid (TFA) | Generic Supplier | >99% |
Step 1: Loading of the First Amino Acid (Fmoc-Ile-OH) onto 2-CTC Resin
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Ile-OH (1.13 g, 3.2 mmol) and DIPEA (1.1 mL, 6.4 mmol) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and shake for 2 hours at room temperature.
-
To cap any remaining reactive sites, add 1.0 mL of methanol and shake for 30 minutes.
-
Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading capacity using a UV-Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc cleavage from a small, known amount of resin.
| Parameter | Value |
| Resin | 2-Chlorotrityl chloride |
| Starting Amount | 1.0 g |
| Fmoc-Ile-OH | 3.2 mmol (2.0 eq) |
| DIPEA | 6.4 mmol (4.0 eq) |
| Final Loading | ~0.8 - 1.0 mmol/g |
Step 2: Assembly of the Linear Peptide
The linear peptide is assembled on the Fmoc-Ile-2-CTC resin using an automated or manual peptide synthesizer. The following cycle is repeated for each amino acid (Pro, Phe, Pro, Pro, Leu, Gly).
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat steps 1-2 one more time.
-
Wash the resin with DMF (5 x 10 mL).
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF (5 mL) with DIPEA (6.0 eq) for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3.0 eq |
| HATU | 2.9 eq |
| HOAt | 3.0 eq |
| DIPEA | 6.0 eq |
Step 3: Cleavage of the Linear Peptide from the Resin
-
Wash the final peptide-resin with DCM (5 x 10 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of TFE/DCM (20:80, v/v).
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.
-
Shake gently for 1.5 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 5 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.
Step 4: Solution-Phase Cyclization
-
Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.5 mM. This high dilution favors intramolecular cyclization.
-
Add HATU (1.5 eq), HOAt (1.5 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by LC-MS to confirm the consumption of the linear peptide and the formation of the cyclic product.
-
Once complete, remove the DMF under high vacuum.
| Parameter | Condition |
| Peptide Concentration | 0.5 mM |
| Coupling Reagent | HATU (1.5 eq) |
| Additive | HOAt (1.5 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | DMF |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
Step 5: Final Deprotection and Purification
-
The crude cyclic peptide does not have side-chain protecting groups in this specific synthesis, so a final deprotection step is not necessary.
-
Dissolve the crude product in a minimal amount of DMF or ACN/water.
-
Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column.
-
Use a linear gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect fractions and analyze by LC-MS.
-
Combine the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization
The identity and purity of the final cherimolacyclopeptide E should be confirmed by analytical techniques.
-
LC-MS: To confirm the molecular weight of the product. (Expected [M+H]⁺: 737.9 g/mol )
-
¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry of the cyclic peptide.
-
Analytical RP-HPLC: To determine the purity of the final product (>95%).
Logical Pathway for Synthesis Decisions
The choice of reagents and methodology is critical for a successful synthesis. The following diagram illustrates the decision-making process.
Caption: Decision logic for the synthesis of Cherimolacyclopeptide E.
Application Notes and Protocols for Cyclopeptide Synthesis Using Fmoc/OAll-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of cyclopeptides utilizing the orthogonal Fmoc/OAll protection strategy. This methodology offers a robust and versatile approach for creating cyclic peptide structures, which are of significant interest in drug discovery and development due to their enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection, in combination with the allyl (All) or allyloxycarbonyl (Alloc) group for the protection of amino acid side chains, allows for selective deprotection and on-resin cyclization. This orthogonal scheme is a cornerstone of modern peptide chemistry, enabling the synthesis of complex cyclic structures.
Principle of the Fmoc/OAll Strategy
The Fmoc/OAll strategy is based on the differential lability of the protecting groups. The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] In contrast, the allyl-based protecting groups (OAll for carboxyl groups and Alloc for amino groups) are stable to the basic conditions used for Fmoc removal but can be selectively cleaved by a palladium(0) catalyst.[1] This orthogonality is the key to achieving selective deprotection of the side chains, which is a prerequisite for on-resin cyclization.
Experimental Workflows and Signaling Pathways
General Workflow for On-Resin Cyclopeptide Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of a cyclopeptide using the Fmoc/OAll strategy.
Caption: General workflow for on-resin cyclopeptide synthesis.
Logical Relationship of Orthogonal Protection
The success of this strategy hinges on the orthogonal nature of the protecting groups, as depicted below.
Caption: Orthogonal deprotection in Fmoc/OAll strategy.
Quantitative Data Summary
The following tables summarize representative quantitative data for key steps in cyclopeptide synthesis using the Fmoc/OAll strategy. It is important to note that yields and purity can be highly sequence-dependent.
| Parameter | Value/Range | Reference(s) |
| Resin Loading | 0.2 - 1.0 mmol/g | [3][4] |
| Amino Acid Equivalents | 3 - 5 eq. | [3][5] |
| Coupling Reagent Equivalents | 3 - 5 eq. | [5] |
| Fmoc Deprotection Time | 5 - 20 min (repeated) | [2][3] |
| OAll/Alloc Deprotection Time | 10 min - 2 h (repeated) | [5] |
| On-Resin Cyclization Time | 1 h - 24 h | [6] |
| Cyclization Method | Peptide Type | Crude Purity / Yield | Reference(s) |
| Head-to-Tail (Glu Linker) | On-Resin | 22% - 28% crude purity | [5] |
| Head-to-Tail (Asp Linker) | On-Resin | Not specified | [5] |
| Side-Chain-to-Side-Chain | On-Resin | 13% - 63% yield | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the general steps for assembling the linear peptide on a solid support using Fmoc chemistry.
Materials:
-
Appropriate resin (e.g., 2-chlorotrityl chloride resin for peptide acids, Rink amide resin for peptide amides)[3]
-
Fmoc-protected amino acids (including those with OAll/Alloc protected side chains)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA) or Collidine
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]
-
First Amino Acid Loading (if not pre-loaded):
-
For 2-chlorotrityl chloride resin: Dissolve the first Fmoc-amino acid (1.5-2 eq.) in DCM or a mixture of DCM/DMF. Add DIPEA (3-4 eq.) and add the solution to the resin. Agitate for 1-2 hours.[8]
-
Cap any unreacted sites with methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.[2]
-
Drain and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for a few minutes.[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).[7]
-
Chain Elongation: Repeat steps 3-5 for each amino acid in the sequence.
Protocol 2: Selective Deprotection of OAll/Alloc Protecting Groups
This protocol describes the removal of the allyl-based protecting groups to expose the side chains for cyclization.
Materials:
-
Peptidyl-resin from Protocol 1
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., phenylsilane (PhSiH₃), morpholine, or dimethylbarbituric acid)[5]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM or THF.
-
Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.2-0.5 eq.) and the scavenger (e.g., PhSiH₃, 15-20 eq.) in the reaction solvent.[5] Caution: Palladium catalysts are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30 minutes to 2 hours. The reaction can be repeated to ensure complete deprotection.[5]
-
Washing: Thoroughly wash the resin with the reaction solvent, followed by DMF, and then DCM to remove the catalyst and byproducts. A wash with a dilute solution of sodium diethyldithiocarbamate in DMF can help remove residual palladium.
Protocol 3: On-Resin Cyclization
This protocol details the formation of the cyclic peptide bond on the solid support.
Materials:
-
Deprotected peptidyl-resin from Protocol 2
-
Cyclization (coupling) reagents (e.g., PyBOP, HATU, HBTU)[6]
-
Base (e.g., DIPEA, collidine)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the deprotected peptidyl-resin in DMF or NMP.
-
Cyclization Reaction:
-
Add the cyclization reagent (3-5 eq.) and base (6-10 eq.) to the resin.
-
Agitate the reaction mixture at room temperature for 1 to 24 hours. The optimal time depends on the peptide sequence and should be monitored.[6]
-
-
Washing: After the cyclization is complete, wash the resin thoroughly with DMF and DCM.
Protocol 4: Cleavage from Resin and Final Deprotection
This protocol describes the final step of cleaving the cyclized peptide from the resin and removing any remaining side-chain protecting groups.
Materials:
-
Cyclized peptidyl-resin from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the cyclized peptidyl-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 5: Purification and Analysis
The crude cyclopeptide is then purified and characterized.
Materials and Equipment:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Appropriate HPLC column (e.g., C18)
-
Solvents for HPLC (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Procedure:
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent and purify by preparative RP-HPLC.
-
Analysis: Analyze the purified fractions by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the molecular weight of the cyclopeptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final cyclopeptide as a fluffy white powder.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy | Reference(s) |
| Aspartimide Formation | The backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring. This can lead to epimerization and the formation of β-aspartyl peptides. | Use of sterically hindered protecting groups on the preceding amino acid, addition of HOBt to the Fmoc deprotection solution, or using specific coupling reagents that minimize this side reaction. | [1][9][10] |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide attached to the resin, leading to cleavage from the resin and termination of the peptide chain. This is more prevalent with proline in the first two positions. | Use of 2-chlorotrityl resin which is more sterically hindered, or coupling the first two amino acids as a pre-formed dipeptide. | [9] |
| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid being activated for coupling. | Use of additive coupling reagents like HOBt or Oxyma Pure, and avoiding excessive pre-activation times and strong bases. | [1] |
| Incomplete Deprotection/Coupling | Failure to completely remove the Fmoc group or to couple the next amino acid, leading to deletion sequences. | Double coupling, extended reaction times, using more potent coupling reagents, and monitoring each step with tests like the Kaiser test. | [9][10] |
By following these detailed protocols and being mindful of potential side reactions, researchers can successfully employ the Fmoc/OAll strategy for the synthesis of a wide range of cyclopeptides for various applications in research and drug development.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. peptideweb.com [peptideweb.com]
- 9. iris-biotech.de [iris-biotech.de]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for KB Human Nasopharyngeal Carcinoma Cell Culture in Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the culture of the KB human nasopharyngeal carcinoma cell line and its application in various cytotoxicity assays. Detailed protocols for cell maintenance and a range of assays to assess cell viability and death are included, alongside an overview of key signaling pathways involved in drug-induced cytotoxicity.
Introduction to KB Cells
The KB cell line, established from a human nasopharyngeal carcinoma, is a widely utilized model in cancer research and drug discovery. It is an adherent cell line that grows as a monolayer. Genetically, it is important to note that the KB cell line has been identified as a derivative of the HeLa cell line, contaminated at an early stage. Despite this, it remains a valuable tool for in vitro cytotoxicity and anticancer drug screening.
Cell Culture Protocols
Proper cell culture technique is paramount for obtaining reproducible results in cytotoxicity assays. The following protocols are optimized for the routine maintenance of the KB cell line.
Media and Reagents
| Reagent | Concentration/Formulation |
| Basal Medium | Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Antibiotics | 100 U/mL Penicillin, 100 µg/mL Streptomycin |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA solution[1] |
| Cryopreservation Medium | Basal Medium with 20% FBS and 5-10% DMSO |
Routine Cell Culture Workflow
Caption: General workflow for KB cell culture and preparation for cytotoxicity assays.
Subculturing (Passaging) Protocol
-
Aspirate Medium: Once cells reach 80-90% confluency, remove the culture medium.
-
Wash: Gently wash the cell monolayer with a sterile Phosphate Buffered Saline (PBS) without Ca2+/Mg2+ to remove any residual serum that may inhibit trypsin activity.
-
Trypsinize: Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 3-5 minutes, or until cells detach.[1]
-
Neutralize Trypsin: Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.[1]
-
Cell Collection: Gently pipette the cell suspension up and down to ensure a single-cell suspension. Transfer to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Split: A split ratio of 1:4 to 1:8 is recommended. Add the appropriate volume of the cell suspension to a new culture flask containing fresh medium.
-
Incubate: Return the flask to the incubator (37°C, 5% CO2).
Cryopreservation Protocol
-
Prepare Cells: Follow steps 1-7 of the subculturing protocol.
-
Resuspend for Freezing: Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot: Dispense 1 mL of the cell suspension into sterile cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Long-term Storage: Transfer the cryovials to a liquid nitrogen freezer for long-term storage.
Cytotoxicity Testing Protocols
A variety of assays are available to measure different aspects of cell death. It is recommended to use multiple assays to obtain a comprehensive understanding of a compound's cytotoxic effects.
Seeding Densities for 96-Well Plates
| Assay Type | Seeding Density (cells/well) |
| MTT/XTT Assay | 5,000 - 10,000 |
| LDH Assay | 5,000 - 10,000 |
| Caspase-3/7 Assay | 10,000 - 20,000 |
| Annexin V-FITC/PI Assay | 1 x 10^5 - 5 x 10^5 |
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed Cells: Plate cells in a 96-well plate at the recommended density and incubate for 24 hours.
-
Treat Cells: Add various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Gently mix and incubate for 15 minutes at room temperature to dissolve the formazan crystals. Read the absorbance at 570 nm.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from cells with a damaged plasma membrane, an indicator of cytotoxicity.
-
Seed and Treat Cells: Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Collect Supernatant: Centrifuge the plate at 250 x g for 10 minutes.[2][3] Carefully transfer 50-100 µL of the supernatant to a new 96-well plate.[2][3]
-
Add Reaction Mixture: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[2][3]
-
Incubate: Incubate at room temperature for up to 30 minutes, protected from light.[2][3]
-
Add Stop Solution (Optional): Add 50 µL of 1N HCl to stop the reaction.
-
Read Absorbance: Measure the absorbance at 490 nm.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Seed and Treat Cells: Plate cells in a white-walled 96-well plate and treat as described previously.
-
Equilibrate: Allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[4]
-
Incubate: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.[4]
-
Read Luminescence: Measure the luminescence using a plate reader.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed and Treat Cells: Culture and treat cells in a suitable format (e.g., 6-well plate).
-
Harvest Cells: Collect both adherent and floating cells.
-
Wash: Wash the cells twice with cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Stain: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[5]
-
Incubate: Incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analyze: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[5]
Key Signaling Pathways in Drug-Induced Cytotoxicity in Nasopharyngeal Carcinoma
Understanding the molecular pathways that lead to cell death is crucial for developing targeted cancer therapies. In nasopharyngeal carcinoma, the PI3K/Akt and the Bcl-2/Caspase pathways are central to cell survival and apoptosis.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in nasopharyngeal carcinoma, contributing to therapeutic resistance.[6]
Caption: The PI3K/Akt signaling pathway promotes cell survival and inhibits apoptosis.
Bcl-2 Family and Caspase-Mediated Apoptosis Pathway
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of effector caspases. Many chemotherapeutic agents induce apoptosis through this pathway.
Caption: The Bcl-2 family and caspase cascade in drug-induced apoptosis.
Interaction of Cytotoxic Drugs with Signaling Pathways
Commonly used chemotherapeutic agents can influence these pathways to induce cell death.
-
Cisplatin: Induces DNA damage, leading to the activation of the intrinsic apoptotic pathway, including the activation of caspases 2 and 3.[7][8] Some studies show that pristimerin can enhance cisplatin-induced apoptosis by deactivating the PI3K/Akt pathway.[9]
-
5-Fluorouracil (5-FU): Primarily acts by inhibiting thymidylate synthase, leading to DNA damage and apoptosis.[10][11] Its efficacy can be linked to the induction of apoptosis through the PI3K/Akt pathway.[10]
-
Doxorubicin: Intercalates with DNA and generates reactive oxygen species, leading to the activation of the intrinsic apoptotic pathway.[12] It can also modulate the activity of the PI3K/Akt pathway, which can be a cellular defense mechanism against doxorubicin's cytotoxic effects.[13]
These application notes and protocols provide a solid foundation for utilizing the KB cell line in cytotoxicity studies. Adherence to these detailed methodologies will contribute to the generation of reliable and reproducible data in the pursuit of novel anticancer therapies.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. takarabio.com [takarabio.com]
- 3. promega.com [promega.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. [Pristimerin enhances cisplatin-induced apoptosis in nasopharyngeal carcinoma cells via ROS-mediated deactivation of the PI3K/AKT signaling pathway] [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. Differential responses to doxorubicin-induced phosphorylation and activation of Akt in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capsaicin alleviates doxorubicin-induced acute myocardial injury by regulating iron homeostasis and PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 Values for Cytotoxic Cyclopeptides
This application note provides detailed protocols and guidelines for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of cytotoxic cyclopeptides. The IC50 value is a critical parameter for quantifying the potency of a compound in inhibiting biological or biochemical functions.
Introduction to Cytotoxicity and IC50
Cytotoxic cyclopeptides are a class of cyclic peptides that can induce cell death, making them promising candidates for anticancer drug development. Determining their potency is a crucial first step in their evaluation. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell growth or viability. A lower IC50 value indicates a more potent compound. This note details common methods for accurately determining these values.
Overview of Common Cytotoxicity Assays
Several in vitro assays are available to measure cytotoxicity. The choice of assay depends on the compound's mechanism of action, the cell type, and the specific research question. The most common methods measure cell viability, membrane integrity, or metabolic activity.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of living cells. The mitochondrial reductase enzyme in viable cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals. | Well-established, cost-effective, high-throughput compatible. | Can be affected by compounds that interfere with mitochondrial respiration. Requires a solubilization step. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis and loss of membrane integrity. | Non-destructive to remaining viable cells, allows for kinetic measurements. | Can have a low signal-to-noise ratio if cytotoxicity is low. LDH in serum can interfere. |
| Flow Cytometry (Apoptosis Assay) | Uses fluorescent probes like Annexin V and Propidium Iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. | Provides detailed information on the mode of cell death. Highly sensitive and quantitative. | Requires specialized equipment (flow cytometer), lower throughput, more complex data analysis. |
Experimental Workflow & Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and executing the protocols effectively.
Caption: A generalized workflow for determining the IC50 value of a cytotoxic compound.
Caption: Intrinsic apoptosis pathway often triggered by cytotoxic cyclopeptides.
Detailed Experimental Protocols
Protocol 1: MTT Assay for IC50 Determination
This protocol outlines the steps for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
96-well flat-bottom microplates
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cytotoxic cyclopeptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the cytotoxic cyclopeptide in culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a "no-cell" blank control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Protocol 2: LDH Assay for IC50 Determination
This protocol measures cytotoxicity by quantifying LDH release from damaged cells.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
96-well flat-bottom microplates
-
Cell line and culture medium
-
Cytotoxic cyclopeptide stock solution
-
Microplate reader (490 nm wavelength)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Sample Collection:
-
After the treatment incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. This is the experimental LDH sample.
-
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Vehicle Control: Supernatant from untreated cells.
-
Maximum LDH Release Control: Lyse the untreated control cells with the lysis buffer provided in the kit for 45 minutes before centrifugation.
-
Background Control: Medium without cells.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (provided in the kit) to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction & Data Acquisition:
-
Add 50 µL of the Stop Solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis and IC50 Calculation
Accurate IC50 calculation requires proper data normalization and curve fitting.
Steps:
-
Background Subtraction: Subtract the average absorbance of the "no-cell" blank (MTT assay) or "background" control (LDH assay) from all other readings.
-
Normalization: Express the data as a percentage of the vehicle control.
-
For Viability Assays (MTT):
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
For Cytotoxicity Assays (LDH):
-
% Cytotoxicity = ((Experimental - Vehicle Control) / (Maximum Release - Vehicle Control)) * 100
-
-
-
Dose-Response Curve:
-
Plot the percentage of viability or cytotoxicity (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression model to fit the data. The most common model is the four-parameter logistic (4PL) curve.
-
-
IC50 Determination: The IC50 is the concentration of the compound that elicits a 50% response. In a viability assay, this is the concentration at which cell viability is reduced to 50%. This value is automatically calculated by graphing software (e.g., GraphPad Prism, Origin) during the non-linear regression analysis.
Table 2: Example Data for IC50 Calculation (MTT Assay)
| Cyclopeptide Conc. (µM) | Log(Concentration) | Avg. Absorbance | % Viability |
| 0 (Vehicle) | - | 1.250 | 100% |
| 0.1 | -1.0 | 1.188 | 95.0% |
| 1 | 0.0 | 0.938 | 75.0% |
| 10 | 1.0 | 0.613 | 49.0% |
| 50 | 1.7 | 0.250 | 20.0% |
| 100 | 2.0 | 0.150 | 12.0% |
Note: From this data, the IC50 would be calculated via non-linear regression and is expected to be slightly above 10 µM.
antimicrobial susceptibility testing of Cyclopetide 1 against Gram-positive bacteria
An important initial step in the evaluation of novel antimicrobial agents is the determination of their activity against relevant pathogenic bacteria. While specific data on "Cyclopetide 1" is not extensively available in public literature, this document provides a comprehensive set of protocols and application notes for assessing the antimicrobial susceptibility of a representative novel cyclopeptide, herein referred to as this compound, against Gram-positive bacteria. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Application Notes: Antimicrobial Susceptibility of this compound
Cyclopeptides represent a diverse class of compounds with significant potential for antimicrobial activity. Their cyclic structure often confers stability and potent biological function. The following notes detail the application of standard antimicrobial susceptibility testing methods to evaluate the efficacy of this compound against a panel of Gram-positive bacteria.
1. Scope and Purpose: To determine the in vitro antimicrobial activity of this compound by quantifying its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against clinically relevant Gram-positive pathogens.
2. Principle of Action (Hypothesized): Many antimicrobial peptides and cyclopeptides exert their effect by disrupting the bacterial cell membrane. For Gram-positive bacteria, which lack an outer membrane but possess a thick peptidoglycan layer, this compound is hypothesized to interact with and permeabilize the cytoplasmic membrane, leading to leakage of intracellular contents and cell death.
3. Materials and Reagents:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO or water)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Standard antimicrobial agents for control (e.g., Vancomycin, Linezolid)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Spectrophotometer
-
Bacterial incubator
Experimental Workflow
The overall workflow for assessing the antimicrobial susceptibility of this compound is depicted below.
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an overnight culture on MHA.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
MIC Reading:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aseptically transfer a 10 µL aliquot from each of these clear wells onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Reading:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original number of colonies).
-
Data Presentation
The following tables present hypothetical but representative data for the antimicrobial activity of this compound against common Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 29213) | 8 |
| Enterococcus faecalis (ATCC 29212) | 16 |
| Streptococcus pneumoniae (ATCC 49619) | 4 |
| Vancomycin-Resistant Enterococcus (VRE) | 16 |
| Methicillin-Resistant S. aureus (MRSA) | 8 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|
| Staphylococcus aureus (ATCC 29213) | 16 | 2 |
| Enterococcus faecalis (ATCC 29212) | 32 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | 8 | 2 |
| Vancomycin-Resistant Enterococcus (VRE) | 64 | 4 |
| Methicillin-Resistant S. aureus (MRSA) | 16 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Hypothesized Mechanism of Action
The diagram below illustrates a plausible mechanism of action for this compound against a Gram-positive bacterial cell, focusing on membrane disruption.
Application Note: A Comprehensive Guide to Cyclopeptide Structure Elucidation using 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopeptides are a class of peptides in which the peptide chain is cyclized, forming a ring structure. This conformational constraint often imparts unique biological activities, enhanced stability against proteolysis, and improved pharmacokinetic properties, making them attractive scaffolds for drug development. Determining the precise three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and prevalent technique for determining the solution-state structure of cyclopeptides. Two-dimensional (2D) NMR experiments, in particular, allow for the unambiguous assignment of proton and carbon resonances and the collection of structural restraints (distances and dihedral angles) that are used to compute a high-resolution 3D structure.
This application note provides a detailed overview and a set of protocols for the structural elucidation of cyclopeptides using a suite of common 2D NMR experiments.
Overall Workflow for Structure Determination
The process of determining a cyclopeptide's structure via NMR involves a systematic workflow, from sample preparation to the final validation of the calculated 3D model. Each step is critical for obtaining a high-quality, reliable structure.
Caption: High-level workflow for cyclopeptide structure determination using NMR.
Experimental Protocol: Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.
-
Purity: Ensure the cyclopeptide sample is of high purity (>95%), as impurities can complicate spectra and lead to erroneous assignments.
-
Solvent Selection: The choice of solvent is critical.
-
Protic Solvents (e.g., H₂O/D₂O or Methanol-d₄): These solvents can exchange with amide protons (NH), leading to signal broadening or disappearance. A common choice is 90% H₂O/10% D₂O, which allows observation of amide protons while providing a deuterium lock signal.
-
Aprotic Solvents (e.g., DMSO-d₆ or Acetonitrile-d₃): These are often preferred as they do not exchange with amide protons, resulting in sharper NH signals which are critical for sequential assignment.
-
-
Concentration: The sample concentration should typically be in the range of 1-10 mM. Higher concentrations improve the signal-to-noise ratio but can lead to aggregation, which complicates the analysis.
-
Additives: Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift referencing (0 ppm).
-
pH: The pH of the sample should be adjusted (typically between 4-6 for aqueous samples) to minimize the amide proton exchange rate.
-
Final Step: Filter the final solution into a high-quality NMR tube (e.g., Shigemi or standard) to remove any particulate matter.
2D NMR Experiments: Protocols and Data Contribution
A combination of 2D NMR experiments is required to build the complete structural picture. Each experiment provides a unique set of correlations that are pieced together like a puzzle.
Caption: Interconnectivity of key 2D NMR experiments for structure analysis.
Table 1: Summary of Key 2D NMR Experiments
| Experiment | Correlation Type | Information Obtained |
| COSY | ¹H - ¹H (through-bond) | Shows protons coupled through 2-3 bonds (e.g., Hα-Hβ, HN-Hα). Used for initial assignments and measuring ³J coupling constants for dihedral angle restraints. |
| TOCSY | ¹H - ¹H (through-bond) | Correlates all protons within a single spin system (i.e., an amino acid residue). Crucial for identifying amino acid types. |
| NOESY/ROESY | ¹H - ¹H (through-space) | Correlates protons that are close in space (< 5 Å), regardless of bond connectivity. Essential for sequential assignment and determining the 3D fold. |
| HSQC | ¹H - ¹³C or ¹H - ¹⁵N (through-bond) | Correlates protons to their directly attached heteroatom (¹³C or ¹⁵N). Provides carbon/nitrogen chemical shifts. |
| HMBC | ¹H - ¹³C or ¹H - ¹⁵N (through-bond) | Correlates protons to heteroatoms over 2-4 bonds. Useful for assigning quaternary carbons and confirming assignments across peptide bonds. |
Generic Experimental Protocols
Note: These are general guidelines. Optimal parameters must be determined empirically for each sample and spectrometer.
A. COSY (Correlation Spectroscopy)
-
Pulse Sequence: g cosy (gradient-selected COSY)
-
Spectral Width (F2 & F1): 12-16 ppm (centered around 6-7 ppm)
-
Acquisition Time: ~0.2 s (F2), ~0.1 s (F1)
-
Number of Scans (NS): 8-16
-
Number of Increments (F1): 256-512
-
Recycle Delay (d1): 1.5 - 2.0 s
-
Processing: Apply a sine-bell window function in both dimensions before Fourier Transform.
B. TOCSY (Total Correlation Spectroscopy)
-
Pulse Sequence: mlevesgppi (gradient-selected with water suppression)
-
Mixing Time: 60-80 ms. This is a critical parameter that determines the extent of magnetization transfer through the spin system.
-
Spectral Width (F2 & F1): 12-16 ppm
-
Number of Scans (NS): 16-32
-
Number of Increments (F1): 256-512
-
Recycle Delay (d1): 1.5 - 2.0 s
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.
C. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Sequence: noesyesgppi (gradient-selected with water suppression)
-
Mixing Time (d8): 150-400 ms. The length of the mixing time influences the intensity of the cross-peaks and the distances they represent. A range of mixing times may be necessary.
-
Spectral Width (F2 & F1): 12-16 ppm
-
Number of Scans (NS): 32-64 (requires higher S/N)
-
Number of Increments (F1): 400-800
-
Recycle Delay (d1): 1.5 - 2.5 s
-
Processing: Apply an exponential or sine-bell window function. Baseline correction is often critical.
D. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Sequence: hsqcedetgpsp (editing-capable, distinguishes CH/CH₃ from CH₂)
-
Spectral Width: ~12-16 ppm (F2, ¹H), ~100-160 ppm (F1, ¹³C)
-
¹J(C,H) Coupling Constant: Set to an average value of ~145 Hz.
-
Number of Scans (NS): 8-32
-
Number of Increments (F1): 128-256
-
Recycle Delay (d1): 1.5 s
-
Processing: Apply appropriate window functions (e.g., squared sine-bell).
Data Analysis: From Spectra to Structure
Resonance Assignment: The Sequential Walk
The first step in analysis is to assign every relevant proton and carbon signal to a specific atom in the cyclopeptide. This is achieved by systematically linking adjacent amino acid residues using through-space NOE contacts, a process known as the "sequential walk."
Caption: Logical workflow for the sequential assignment of peptide backbone resonances.
Generation of Structural Restraints
Once assignments are complete, the spectra are analyzed to extract quantitative structural information.
A. Dihedral Angle Restraints The Karplus relationship correlates the three-bond coupling constant (³J) to the corresponding dihedral angle. For peptides, the most important is the ³J(HN,Hα) coupling, which relates to the backbone phi (φ) angle.
Table 2: ³J(HN,Hα) Coupling and Dihedral Angles (φ)
| ³J(HN,Hα) (Hz) | Conformation | Typical φ Angle Range |
| > 8.5 Hz | Extended / β-sheet | -120° ± 40° |
| < 5.5 Hz | α-helical | -60° ± 30° |
| 6 - 8 Hz | Ambiguous | Multiple possibilities |
B. Distance Restraints The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). By calibrating against known distances (e.g., geminal or aromatic protons), NOE cross-peaks can be classified into distance ranges.
Table 3: NOE Intensity to Inter-proton Distance Restraints
| NOE Cross-Peak Intensity | Distance Upper Bound (Å) |
| Strong | 1.8 - 2.7 Å |
| Medium | 1.8 - 3.5 Å |
| Weak | 1.8 - 5.0 Å |
Structure Calculation and Refinement
The collected lists of dihedral angle and distance restraints are used as input for molecular dynamics and simulated annealing software programs (e.g., CYANA, XPLOR-NIH, AMBER).
-
Input: A list of all atoms, covalent geometry, and the experimental restraint tables.
-
Calculation: The software generates a large number of random starting structures and then "folds" them using algorithms that attempt to satisfy all experimental restraints simultaneously.
-
Output: The result is not a single structure, but an ensemble of the 20-50 lowest-energy structures that all agree well with the NMR data. The convergence of these structures (measured by root-mean-square deviation, RMSD) is an indicator of the structure's quality and rigidity.
-
Validation: The final ensemble is checked for consistency with the original data and for violations of standard bond lengths and angles using tools like PROCHECK-NMR.
Conclusion
The determination of cyclopeptide structure by 2D NMR is a multi-step but robust process. By systematically applying a suite of homonuclear and heteronuclear 2D NMR experiments, one can move from an unassigned spectrum to a high-resolution 3D structural ensemble. This detailed structural information is invaluable for understanding biological function and guiding the development of new peptide-based therapeutics.
Troubleshooting & Optimization
resolving discrepancies in bioactivity of natural vs. synthetic Cyclopetide 1
This technical support center provides troubleshooting guidance and resources for researchers encountering discrepancies in the bioactivity between natural and synthetic Cyclopetide 1.
Troubleshooting Guide
This guide addresses common issues and provides step-by-step instructions to identify and resolve them.
| Problem | Potential Causes | Recommended Actions |
| Lower than Expected Bioactivity of Synthetic this compound | 1. Purity Issues: Presence of deletion sequences, incompletely deprotected peptides, or other synthesis-related impurities. 2. Incorrect Conformation: The synthetic peptide may not have adopted the correct three-dimensional structure required for activity. 3. Missing Post-Translational Modifications (PTMs): The natural peptide may possess critical PTMs (e.g., glycosylation, phosphorylation) that are absent in the synthetic version. 4. Counter-ion Interference: Trifluoroacetate (TFA) salts from HPLC purification can alter cell viability and affect experimental results. | 1. Verify Purity and Identity: Use HPLC and Mass Spectrometry to confirm purity (>95%) and correct molecular weight. 2. Perform Conformational Analysis: Use Circular Dichroism (CD) spectroscopy to compare the secondary structure of the synthetic and natural peptides. 3. Analyze for PTMs: Use advanced mass spectrometry techniques on the natural product to identify any PTMs. 4. Perform Salt Exchange: Conduct a buffer exchange or use a salt-exchange HPLC protocol to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride. |
| High Batch-to-Batch Variability in Synthetic this compound | 1. Inconsistent Synthesis or Purification: Variations in the solid-phase peptide synthesis (SPPS) or HPLC purification protocols. 2. Handling and Storage: Improper storage conditions (temperature, humidity) can lead to degradation or aggregation. | 1. Standardize Protocols: Ensure that synthesis and purification protocols are strictly standardized and documented. 2. Confirm Proper Storage: Store the lyophilized peptide at -20°C or -80°C under dessication. Reconstitute fresh for each experiment if possible. |
| Unexpected Off-Target Effects or Cellular Toxicity | 1. Residual Solvents or Reagents: Toxic impurities remaining from the synthesis process. 2. Peptide Aggregation: Aggregated peptides can sometimes exhibit non-specific activity or toxicity. | 1. High-Purity Purification: Ensure the final product is of the highest possible purity, with analysis by NMR or other methods to detect organic solvents. 2. Solubility and Aggregation Check: Determine the optimal solvent for the peptide and check for aggregation using dynamic light scattering (DLS). |
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic this compound showing significantly lower activity than the natural extract?
A: This is a common issue that can stem from several factors. The most frequent causes are the absence of essential post-translational modifications in the synthetic version, differences in 3D conformation, or the presence of impurities from the synthesis process. We recommend a systematic approach starting with purity and identity verification, followed by conformational analysis.
Q2: What is the minimum purity level recommended for synthetic this compound in cell-based assays?
A: For cell-based bioactivity assays, a purity of >95% as determined by HPLC is highly recommended. For more sensitive assays, or if you suspect impurities are causing issues, >98% purity is preferable.
Q3: How can I be sure my synthetic peptide is folded correctly?
A: While challenging to confirm definitively without high-resolution structural data (like NMR or X-ray crystallography), Circular Dichroism (CD) spectroscopy is an excellent method to compare the secondary structure of your synthetic peptide against the natural product. A significant mismatch in CD spectra suggests a conformational difference.
Q4: Could the TFA counter-ion from HPLC purification be affecting my results?
A: Yes, residual trifluoroacetate (TFA) can be acidic and may impact cell-based assays at high concentrations. If you are using peptide concentrations in the high micromolar range, TFA interference is a possibility. Consider exchanging TFA for a more biocompatible counter-ion like acetate.
Q5: How should I handle and store the synthetic peptide to ensure its stability?
A: Lyophilized peptides should be stored at -20°C or -80°C, protected from moisture. For preparing stock solutions, use a recommended sterile solvent (e.g., DMSO, water, or appropriate buffer) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Quantitative Data Summary
The following tables present hypothetical data illustrating a typical discrepancy scenario.
Table 1: Purity and Physicochemical Properties
| Compound ID | Source | Purity (HPLC @ 214nm) | Theoretical MW (Da) | Observed MW (ESI-MS, Da) |
| This compound-Nat | Natural Isolate | >99% | 1205.4 | 1205.5 |
| This compound-SynA | Synthetic Batch A | 96.2% | 1205.4 | 1205.6 |
| This compound-SynB | Synthetic Batch B | 91.5% | 1205.4 | 1205.3 |
Table 2: Comparative Bioactivity Data (IC50 Values)
| Compound ID | Target: Kinase X Inhibition Assay (nM) | Cell Viability Assay (MCF-7, µM) |
| This compound-Nat | 75 ± 8 | 1.5 ± 0.3 |
| This compound-SynA | 850 ± 45 | 14.8 ± 2.1 |
| This compound-SynB | 1520 ± 110 | 29.5 ± 4.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Natural and Synthetic this compound in assay media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare solutions of Natural and Synthetic this compound at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters (e.g., wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 100 nm/min).
-
Blank Measurement: Record the spectrum of the buffer alone in a 1 mm pathlength quartz cuvette.
-
Sample Measurement: Record the spectra of the natural and synthetic peptide solutions. Average three scans for each sample.
-
Data Analysis: Subtract the blank spectrum from each sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration. Compare the MRE spectra of the natural and synthetic peptides to assess conformational similarity.
Visual Guides
The following diagrams illustrate key concepts for troubleshooting.
Technical Support Center: Conformational Analysis of Synthetic Cyclopeptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic cyclopeptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in characterizing the conformational landscape of these complex molecules.
Frequently Asked Questions (FAQs)
1. Why is determining the conformation of my synthetic cyclopeptide so challenging?
Cyclic peptides often exist as an ensemble of interconverting conformations in solution, which complicates structural analysis.[1][2] Unlike linear peptides, their cyclic nature can introduce significant ring strain, slowing down the dynamics and making it difficult to sample the entire conformational landscape.[3] This conformational heterogeneity can lead to ambiguous or averaged data in experimental analyses like NMR.[1]
2. What are the primary experimental techniques for studying cyclopeptide conformation?
The most common experimental methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. NMR provides information about the solution-state structure, which is often more biologically relevant, while X-ray crystallography reveals the solid-state structure.[4] These techniques are frequently complemented by computational methods like Molecular Dynamics (MD) simulations.[1][3]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to common problems encountered during the experimental analysis of cyclopeptide conformations.
NMR Spectroscopy
Q1: I am not observing enough Nuclear Overhauser Effect (NOE) cross-peaks in my NMR spectrum. What can I do?
A sparse set of NOE signals is a common issue for small molecules like cyclopeptides that tumble rapidly in solution.[5] Here are several strategies to address this:
-
Increase Solvent Viscosity: Employing high-viscosity solvents or adding a co-solvent can slow down molecular tumbling and enhance the NOE effect.[5][6]
-
Lower the Sample Temperature: Reducing the temperature can also decrease the tumbling rate.[5][6]
-
Use Rotating-Frame Overhauser Effect Spectroscopy (ROESY): ROESY is more effective for molecules in the intermediate tumbling regime where NOEs may be weak or absent.[5]
-
Employ Exact NOEs (eNOEs): This method utilizes viscous solvent mixtures to replicate cellular environments and can provide detailed structural information even for highly dynamic peptides.[5]
Q2: My NMR sample preparation seems to be affecting my results. What are the best practices?
Proper sample preparation is crucial for high-quality NMR data.[7][8][9]
-
Concentration: Aim for a peptide concentration of 2-5 mM for optimal signal intensity.[7]
-
Purity: Ensure the sample is free of solid particles by filtering it into the NMR tube, as suspended particles can distort the magnetic field homogeneity and lead to broad lines.[8]
-
Solvent: Choose a deuterated solvent in which your peptide is highly soluble and that does not have signals overlapping with your peptide's resonances.[9]
-
Stability: The sample should be stable at the desired experimental temperature for the duration of the NMR experiments, which can sometimes last for several days.[7]
X-ray Crystallography
Q3: I am having difficulty obtaining crystals of my cyclopeptide. What are some common troubleshooting steps?
Peptide crystallization can be challenging due to their conformational flexibility.[10]
-
Screening: Perform high-throughput screening of various crystallization conditions, including different precipitants, pH levels, and temperatures.[11]
-
Peptide Concentration: Systematically vary the concentration of your peptide.[12]
-
Co-crystallization: The use of excipients can sometimes facilitate crystal formation.[13]
-
Seeding: If you have previously obtained small or poor-quality crystals, microseeding can be employed to promote the growth of larger, higher-quality crystals.
Troubleshooting Guide: Computational Challenges
This section addresses common issues encountered during the computational analysis of cyclopeptide conformations.
Molecular Dynamics (MD) Simulations
Q1: How do I choose the right force field for my cyclopeptide MD simulation?
The choice of force field is critical for the accuracy of MD simulations.[14][15] Several modern force fields are available, and their performance can vary depending on the specific cyclopeptide.
-
Force Field Comparison: It is advisable to test several force fields (e.g., AMBER, CHARMM, OPLS, GROMOS) to see which one best reproduces any available experimental data.[14][15][16][17]
-
Residue-Specific Force Fields (RSFFs): For higher accuracy, consider using RSFFs that have been parameterized to better reproduce the conformational propensities of individual amino acid residues.[18]
-
Solvent Model: The choice of the explicit solvent model (e.g., TIP3P, TIP4P) is also important and should be compatible with the chosen force field.[14][17]
Q2: My MD simulation doesn't seem to be converging. What can I do?
Insufficient sampling is a common problem in MD simulations of flexible molecules like cyclopeptides.[3]
-
Enhanced Sampling Techniques: Employ enhanced sampling methods like Replica-Exchange Molecular Dynamics (REMD) or Simulated Tempering to overcome high energy barriers and explore a wider range of conformations.[16]
-
Longer Simulations: Extend the simulation time to ensure that the system has adequately explored the conformational space. Convergence can be checked by analyzing properties like RMSD over different parts of the trajectory.[3]
-
Multiple Simulations: Running multiple independent simulations from different starting conformations can improve the chances of sampling all relevant conformational states.[16]
Data Presentation
Table 1: Quantitative NMR Parameters for Conformational Analysis
| Parameter | Description | Typical Application |
| NOE/ROE | Nuclear Overhauser Effect / Rotating-Frame Overhauser Effect. Provides through-space distance information between protons (< 5 Å). | Determining spatial proximity of residues to define the overall fold. |
| ³J-coupling Constants | Scalar couplings between protons separated by three bonds. Related to dihedral angles via the Karplus equation. | Restraining backbone (φ) and side-chain (χ1) dihedral angles. |
| Chemical Shifts | The resonance frequency of a nucleus relative to a standard. Sensitive to the local electronic environment and thus to conformation. | Can be used in conjunction with DFT calculations to refine conformational ensembles.[19] |
| Temperature Coefficients | The change in amide proton chemical shift with temperature. | Identifying solvent-shielded amide protons involved in intramolecular hydrogen bonds. |
Table 2: Ideal Dihedral Angles for Common β-Turn Types
| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |
| I | -60° | -30° | -90° | 0° |
| I' | 60° | 30° | 90° | 0° |
| II | -60° | 120° | 80° | 0° |
| II' | 60° | -120° | -80° | 0° |
Data sourced from various structural studies.[20][21][22]
Experimental Protocols & Workflows
General Workflow for Cyclopeptide Conformational Analysis
Detailed MD Simulation Protocol
Impact of Synthesis Strategy on Conformation
The method of cyclization can significantly influence the final conformational landscape of a synthetic cyclopeptide.
-
Head-to-Tail Cyclization: This is the most common strategy, forming a peptide bond between the N- and C-termini. It generally leads to more rigid structures and can improve resistance to exopeptidases.[23][24][25]
-
Side-Chain to Side-Chain/Side-Chain to Terminus Cyclization: These approaches offer more flexibility in designing the cyclic constraint and can be used to stabilize specific secondary structures, such as alpha-helices or beta-turns.[26][27]
-
Thioether Cyclization: This method involves the reaction between a thiol (e.g., from a cysteine residue) and an electrophile to form a stable thioether bond. It is a versatile strategy compatible with unprotected amino acids.[2][28][29]
Logical Relationship of Cyclization Strategy and Conformation
Effect of N-Methylation
Backbone N-methylation is a common modification in natural and synthetic cyclopeptides that can have a profound impact on their conformation and properties.[30][31]
-
Conformational Effects: N-methylation restricts the rotation of the amide bond and can favor specific backbone conformations. It also removes a hydrogen bond donor, which can disrupt intramolecular hydrogen bonding networks and lead to more dynamic structures.[4][32]
-
Impact on Permeability: N-methylation can improve the passive membrane permeability and oral bioavailability of cyclopeptides by shielding the polar amide backbone and reducing the desolvation penalty for entering the nonpolar lipid bilayer.[30][32][33] However, the effect is highly dependent on the position and number of N-methyl groups.[30][33]
References
- 1. Determination of cyclopeptide conformations in solution using NMR data and conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The backbone constitution drives passive permeability independent of side chains in depsipeptide and peptide macrocycles inspired by ent-verticilide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr-bio.com [nmr-bio.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 11. cambrex.com [cambrex.com]
- 12. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. approcess.com [approcess.com]
- 14. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 19. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Understanding and Designing Head-to-Tail Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. qyaobio.com [qyaobio.com]
- 30. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds [escholarship.org]
- 32. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 33. CIPSM - The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides [cipsm.de]
troubleshooting low cytotoxicity of synthetic cherimolacyclopeptide E
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic cherimolacyclopeptide E. The primary focus is to address the common issue of lower-than-expected cytotoxic activity in the synthetic version compared to the natural product.
Troubleshooting Guides
Issue: Observed Cytotoxicity of Synthetic Cherimolacyclopeptide E is Significantly Lower Than Reported for the Natural Product
The naturally occurring cherimolacyclopeptide E, isolated from the seeds of Annona cherimola, has been reported to exhibit potent cytotoxicity against KB (human nasopharyngeal carcinoma) cells, with an IC50 value as low as 0.017 µM.[1][2] However, multiple studies have shown that synthetically produced cherimolacyclopeptide E displays significantly weaker cytotoxic activity, with IC50 values often exceeding 100 µM against the same cell line.[1][2] This discrepancy is a critical challenge for researchers. Below is a step-by-step guide to troubleshoot this issue.
Potential Cause 1: Conformational Differences
The three-dimensional structure of a peptide is crucial for its biological activity. It is hypothesized that the synthetic peptide may not be adopting the same bioactive conformation as the natural product.
-
Recommended Action:
-
Conformational Analysis: If possible, perform conformational analysis of your synthetic peptide using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and compare the spectral data with the published data for the natural product.[1] Studies have noted that synthetic cherimolacyclopeptide E can exist in multiple conformations in solution.[1]
-
Solvent and pH Optimization: The solvent system and pH during synthesis, purification, and in the final assay can influence peptide folding. Experiment with different solvent conditions to promote the desired conformation.
-
Potential Cause 2: Impurities and Synthesis Artifacts
Impurities from solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, or byproducts from cyclization, can interfere with the activity of the target peptide.
-
Recommended Action:
-
High-Purity Synthesis and Purification: Ensure the use of high-quality reagents and optimized SPPS protocols. Post-synthesis purification is critical. High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides. It is crucial to achieve a purity of >95%.
-
Purity Verification: Verify the purity of your synthetic peptide using analytical HPLC and mass spectrometry.
-
Counter-ion Effects: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion. In some cellular assays, residual TFA can be cytotoxic or interfere with the assay. Consider TFA removal or exchange to a more biocompatible counter-ion like acetate or hydrochloride if you suspect this is an issue.
-
Potential Cause 3: Peptide Solubility and Aggregation
Cyclic peptides can have poor solubility in aqueous solutions, leading to aggregation. Aggregated peptides may not be available to interact with cells, resulting in lower apparent cytotoxicity.
-
Recommended Action:
-
Proper Solubilization: Develop a systematic approach to solubilize the peptide. Start with sterile, distilled water. If the peptide does not dissolve, try adding a small amount of an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution in your cell culture medium. Ensure the final concentration of the organic solvent is non-toxic to your cells.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Visual Inspection: Before adding the peptide to your cells, visually inspect the solution for any precipitates. If precipitation is observed, the peptide concentration may be too high for the chosen solvent system.
-
Potential Cause 4: Experimental Assay Conditions
The design and execution of the cytotoxicity assay can significantly impact the results.
-
Recommended Action:
-
Cell Line Selection: The original potent activity was reported in KB cells.[1][2] While other cell lines like MOLT-4, Jurkat T lymphoma, and MDA-MB-231 have been tested, synthetic cherimolacyclopeptide E showed weak activity against them.[3] Ensure you are using a cell line that is expected to be sensitive.
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Consider using multiple assays to confirm your results.
-
Incubation Time and Peptide Concentration: Optimize the incubation time and the concentration range of the peptide. It's possible that longer exposure times are needed for the synthetic peptide to exert its effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for synthetic cherimolacyclopeptide E?
A1: For synthetic cherimolacyclopeptide E, you should expect a significantly higher IC50 value compared to the natural product. Studies have reported IC50 values of >100 µM for the synthetic peptide against KB cells, whereas the natural peptide has a reported IC50 of 0.017 µM.[1][2]
Q2: Are there more potent synthetic analogs of cherimolacyclopeptide E available?
A2: Yes. Alanine scanning has been used to develop more potent analogs. For instance, replacing glycine at positions 2 and 6 with alanine resulted in analogs with enhanced cytotoxicity against KB and MDA-MB-231 breast cancer cells, with IC50 values in the range of 6.3 to 10.2 µM.[3]
Q3: How should I store synthetic cherimolacyclopeptide E?
A3: Lyophilized peptides should be stored at -20°C or colder, in a desiccator to protect from moisture. For peptides in solution, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution is generally much lower than in lyophilized form.
Q4: What is the likely mechanism of action for cherimolacyclopeptide E's cytotoxicity?
A4: The precise mechanism of action for cherimolacyclopeptide E has not been fully elucidated. However, many cytotoxic cyclic peptides are known to induce apoptosis. This can occur through various signaling pathways, often involving the activation of caspases, which are key proteases in programmed cell death.
Data Presentation
Table 1: Cytotoxicity of Cherimolacyclopeptide E and its Analogs
| Compound | Cell Line | Reported IC50 (µM) | Source |
| Natural Cherimolacyclopeptide E | KB | 0.017 | [1][2] |
| Synthetic Cherimolacyclopeptide E | KB | >100 | [1][2] |
| Synthetic Cherimolacyclopeptide E | MOLT-4, Jurkat T, MDA-MB-231, KB | Weakly cytotoxic | [3] |
| Synthetic Analog (Gly2 -> Ala) | KB | 6.3 | [3] |
| Synthetic Analog (Gly2 -> Ala) | MDA-MB-231 | 10.2 | [3] |
| Synthetic Analog (Gly6 -> Ala) | KB | 7.8 | [3] |
| Synthetic Analog (Gly6 -> Ala) | MDA-MB-231 | 7.7 | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the synthetic peptide in cell culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Peptide Treatment: Treat the cells with serial dilutions of the peptide and include appropriate controls (vehicle control, untreated control, and a maximum LDH release control where cells are lysed).
-
Incubation: Incubate the plate for the desired time.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.
Visualizations
Caption: Troubleshooting workflow for low cytotoxicity of synthetic cherimolacyclopeptide E.
Caption: General experimental workflow for assessing peptide cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis and bioactivity evaluation of cherimolacyclopeptide E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase total synthesis of cherimolacyclopeptide E and discovery of more potent analogues by alanine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Enhancement of Natural Cyclopeptides
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to address common challenges in the isolation and purification of natural cyclopeptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in natural cyclopeptide isolates?
The most prevalent impurities include linear peptide analogues, which may be biosynthetic precursors or degradation products, and structurally related cyclopeptide isomers or diastereomers that exhibit very similar chromatographic behavior. Other common contaminants are pigments, lipids, and salts originating from the source organism and the extraction process.
Q2: How can I distinguish between a cyclic and a linear peptide of the same mass?
Distinguishing between cyclic and linear peptides with identical mass can be achieved using tandem mass spectrometry (MS/MS). The fragmentation patterns are typically different; linear peptides produce a more predictable series of b- and y-ions, while cyclopeptides exhibit more complex fragmentation due to the ring structure. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information to confirm cyclicity.
Q3: What is the recommended starting point for developing an HPLC purification method?
A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. Begin with a broad gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid (FA), to screen for the retention time of your target cyclopeptide. From there, you can optimize the gradient, flow rate, and column chemistry to improve separation.
Q4: How can I improve the recovery of my cyclopeptide during purification?
To improve recovery, minimize the number of purification steps. Ensure that all materials used (e.g., collection tubes) are low-adsorption. Adding a small amount of an organic solvent like isopropanol to the aqueous mobile phase can sometimes prevent aggregation and improve recovery for hydrophobic cyclopeptides. Also, check the pH of your buffers, as some cyclopeptides may be unstable or prone to adsorption at certain pH values.
General Purification and Analysis Workflow
The following diagram illustrates a standard workflow for isolating and purifying natural cyclopeptides, from the initial crude extract to the final, pure compound.
Technical Support Center: Enhancing the Antimicrobial Potency of Cyclopeptide Analogs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working on the development of cyclopeptide analogs, with a focus on enhancing their antimicrobial potency.
Frequently Asked Questions (FAQs)
Q1: My cyclopeptide analog shows lower than expected antimicrobial activity. What are the potential causes?
A1: Several factors could contribute to lower-than-expected activity. These include:
-
Purity of the final compound: Impurities from the synthesis or purification steps can interfere with the assay. Confirm purity using HPLC and mass spectrometry.
-
Incorrect peptide sequence or stereochemistry: Errors during solid-phase peptide synthesis (SPPS) can lead to an incorrect analog. Verify the sequence and chirality of the amino acid building blocks.
-
Aggregation of the peptide: Cyclopeptides, especially those with hydrophobic residues, can aggregate in solution, reducing their effective concentration. Experiment with different buffer conditions or the addition of solubility enhancers.
-
Degradation of the peptide: The cyclopeptide may be unstable in the assay medium. Assess stability over the time course of the experiment.
-
Issues with the antimicrobial assay: Ensure the bacterial strain is viable, the inoculum is at the correct density, and the media components do not interfere with the peptide's activity.
Q2: I'm having trouble with the cyclization step during synthesis. What can I do to improve the yield?
A2: Low cyclization yields are a common challenge. To improve this, consider the following:
-
High-dilution conditions: Perform the cyclization reaction at a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Choice of cyclization site: The position of the cyclization (head-to-tail, side-chain-to-side-chain) and the amino acids involved can significantly impact efficiency. If possible, choose a site that promotes a favorable conformation for ring closure.
-
Cyclization reagents: Optimize the coupling reagents used for the cyclization step. Reagents like HATU, HBTU, or DPPA are commonly used, and their effectiveness can be sequence-dependent.
Q3: How do I choose the right bacterial strains for antimicrobial susceptibility testing?
A3: The choice of bacterial strains should be guided by the therapeutic target of your cyclopeptide analogs. It is recommended to test against a panel of clinically relevant strains, including:
-
Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA), Enterococcus faecalis (including vancomycin-resistant Enterococcus - VRE), and Streptococcus pneumoniae.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
-
Include both wild-type and resistant strains to determine the spectrum of activity and potential for overcoming existing resistance mechanisms.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) of Analogs
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Linear Peptide | Incomplete coupling or deprotection reactions. | - Increase coupling times or use a more efficient coupling reagent.- Double couple difficult amino acids.- Ensure complete removal of the Fmoc protecting group using fresh piperidine solution. |
| Peptide Aggregation on Resin | Hydrophobic sequences are prone to aggregation. | - Use a more polar solvent system.- Incorporate backbone-protecting groups (e.g., Dmb) on specific residues.- Perform the synthesis at a higher temperature. |
| Side Product Formation | Undesired side reactions during synthesis or cleavage. | - Use appropriate side-chain protecting groups for reactive amino acids.- Optimize the cleavage cocktail to minimize side reactions.- Purify the crude peptide using reverse-phase HPLC. |
Antimicrobial Susceptibility Testing (MIC Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent MIC Values | Variability in inoculum size, media composition, or incubation conditions. | - Standardize the bacterial inoculum preparation using a spectrophotometer (e.g., 0.5 McFarland standard).- Use cation-adjusted Mueller-Hinton Broth (CAMHB) for testing, as divalent cations can affect peptide activity. - Ensure consistent incubation time and temperature. |
| No Bacterial Growth in Positive Control | Inoculum is not viable or there is an issue with the growth medium. | - Use a fresh bacterial culture for the inoculum.- Check the expiration date and preparation of the growth medium. |
| Peptide Precipitation in Assay Plate | Poor solubility of the cyclopeptide analog in the assay medium. | - Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration in the assay does not cause precipitation.- Test the solubility of the peptide in the assay buffer before starting the MIC experiment. |
Quantitative Data
Table 1: Example Antimicrobial Activity of Cyclopeptide Analogs
This table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of analogs based on a parent cyclopeptide structure.
| Compound | Modification | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (VRE) | MIC (µg/mL) vs. P. aeruginosa |
| Parent Peptide | - | 8 | 16 | >64 |
| Analog 1 | Increased hydrophobicity | 2 | 4 | 32 |
| Analog 2 | Increased positive charge | 4 | 8 | 64 |
| Analog 3 | Conformational constraint | 1 | 2 | >64 |
| Vancomycin | Control | 1 | 128 | N/A |
| Polymyxin B | Control | 32 | 64 | 1 |
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Peptide Stock: Dissolve the cyclopeptide analog in DMSO to a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a 2-fold serial dilution of the peptide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain concentrations ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted cyclopeptide analogs. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the cyclopeptide analog that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for the synthesis, purification, and antimicrobial evaluation of cyclopeptide analogs.
Caption: A decision tree for troubleshooting low antimicrobial activity in cyclopeptide analogs.
Caption: Proposed mechanism of action for many antimicrobial cyclopeptides targeting the cell membrane.
stability issues of cyclopeptides in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cyclopeptides in various solvents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving cyclopeptides and provides actionable solutions.
| Issue | Potential Causes | Recommended Actions & Solutions |
| Poor Cyclopeptide Solubility | - High proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine).[1] - Formation of aggregates or beta-sheet structures.[1][2] - Inappropriate solvent choice. | - Solvent Optimization: Test a range of solvents with varying polarities. For hydrophobic cyclopeptides, consider less polar organic solvents or aqueous-organic mixtures.[3] - pH Adjustment: Alter the pH of aqueous solutions to increase the net charge of the cyclopeptide, which can improve solubility by promoting interactions with water molecules.[1] - Solubilizing Agents: Consider the use of solubilizing agents like hyaluronic acid (HA) nanogels, which can enhance the solubility of water-insoluble cyclopeptides without the need for organic solvents.[4] - Temperature Modification: Gently warming the solution may improve solubility, but monitor for degradation. |
| Unexpected Degradation of Cyclopeptide | - Hydrolysis: Particularly at aspartic acid (Asp) residues, leading to peptide bond cleavage.[5] - Oxidation: Cysteine (Cys) and Methionine (Met) residues are susceptible to oxidation.[6][7] - Disulfide Bond Scrambling/Degradation: Can occur at neutral to basic pH.[5][8] - Extreme pH: Both acidic and basic conditions can catalyze degradation.[8] - Elevated Temperature: Can accelerate various degradation pathways.[9] - Photodegradation: Exposure to light can induce degradation.[10] | - pH Control: Maintain the pH of the solution within the optimal stability range for your specific cyclopeptide, which is often around pH 3.0-5.0.[8] - Inert Atmosphere: For oxygen-sensitive cyclopeptides, handle solutions under an inert gas (e.g., nitrogen or argon) to minimize oxidation. - Temperature Control: Store solutions at recommended low temperatures (e.g., -20 °C or -80 °C) and avoid repeated freeze-thaw cycles.[6] - Light Protection: Store solutions in amber vials or protect them from light. - Forced Degradation Studies: Conduct forced degradation studies to identify the specific degradation pathways and critical factors for your cyclopeptide.[10][11][12][13] |
| Inconsistent Analytical Results (e.g., HPLC, MS) | - Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, leading to lower than expected concentrations. - Aggregation: Formation of soluble or insoluble aggregates can affect chromatographic profiles. - Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can lead to poor peak shape in HPLC. - On-column Degradation: The stationary phase or mobile phase conditions may be causing degradation during analysis. | - Use of Low-Adsorption Vials: Employ polypropylene or silanized glass vials. - Inclusion of Organic Modifiers/Additives: Adding a small percentage of an organic solvent (e.g., acetonitrile) or an additive like trifluoroacetic acid (TFA) to the sample can help prevent aggregation and improve peak shape. - Sample Dilution: Dilute the sample in the initial mobile phase before injection. - Method Optimization: Adjust HPLC conditions (e.g., pH of the mobile phase, gradient) to ensure the stability of the cyclopeptide during the run. |
| Loss of Biological Activity | - Conformational Changes: The solvent can influence the three-dimensional structure of the cyclopeptide, which is crucial for its activity.[14] - Chemical Degradation: Even minor chemical modifications can lead to a significant loss of activity.[8] - Racemization: Conversion of L-amino acids to D-amino acids can occur, particularly during synthesis or under harsh conditions.[15] | - Conformational Analysis: Use techniques like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the conformation of the cyclopeptide in different solvents. - Stability-Indicating Assays: Employ analytical methods that can separate and quantify the intact cyclopeptide from its degradation products.[10] - Activity Assays: Regularly perform biological activity assays in parallel with chemical stability studies to correlate any observed degradation with a loss of function. |
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the stability of my cyclopeptide in solution?
The stability of a cyclopeptide is primarily influenced by its amino acid composition and sequence, the pH of the solution, temperature, the choice of solvent, and exposure to light and oxygen.[2][6] Cyclization generally increases stability compared to linear peptides by reducing conformational flexibility.[5][16]
2. Which amino acid residues are most prone to degradation?
-
Aspartic acid (Asp): Highly susceptible to hydrolysis, which can lead to peptide bond cleavage.[6]
-
Cysteine (Cys) and Methionine (Met): Prone to oxidation. Cysteine oxidation can lead to the formation of disulfide bonds, which can be reversible.[6] Methionine oxidation forms methionine sulfoxide and then methionine sulfone.[6]
-
Glutamine (Gln): The N-terminal Gln can cyclize to form pyroglutamic acid.[6]
3. How does the choice of solvent affect cyclopeptide stability?
The solvent can impact stability in several ways:
-
Polarity: The polarity of the solvent can influence the conformation of the cyclopeptide, potentially exposing labile residues to degradation.[3]
-
pH (in aqueous solutions): The pH of the solvent is a critical factor, with optimal stability for many cyclopeptides found in the acidic range (pH 3-5).[8]
-
Presence of Water: Water is a reactant in hydrolysis reactions, so its presence can contribute to the degradation of susceptible cyclopeptides.
4. What is a forced degradation study and why is it important?
A forced degradation study, or stress testing, involves intentionally subjecting the cyclopeptide to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to accelerate its degradation.[10][11][12][13] These studies are crucial for:
-
Identifying potential degradation products and pathways.[10][12]
-
Understanding the intrinsic stability of the molecule.[10]
-
Developing and validating stability-indicating analytical methods that can accurately measure the cyclopeptide in the presence of its degradants.[10][11]
5. How can I improve the solubility of a hydrophobic cyclopeptide?
Improving the solubility of hydrophobic cyclopeptides is a common challenge. Strategies include:
-
Cyclization: This can sometimes improve solubility by preventing aggregation.[1]
-
Amino Acid Substitution: Replacing hydrophobic residues with more polar or charged ones, if tolerated for biological activity.
-
Formulation with Excipients: Using solubilizing agents or formulating the cyclopeptide in systems like nanogels.[4]
-
Solvent Selection: Employing mixtures of aqueous and organic solvents.
Quantitative Data Summary
The stability of cyclopeptides is highly dependent on their specific sequence and the experimental conditions. The following tables provide a summary of general trends and specific examples found in the literature.
Table 1: pH-Dependent Stability of a Cyclic Pentapeptide
| pH | Stability Profile | Predominant Degradation Pathway |
| 1.0 - 3.0 | Optimal stability around pH 3.0.[8] | Peptide bond hydrolysis (e.g., at Gly-Phe).[8] |
| 5.0 - 7.0 | Plateau of moderate stability.[8] | Degradation at the disulfide bond begins to increase.[8] |
| 8.0 - 11.0 | Decreased stability.[8] | Degradation primarily at the disulfide bond.[5][8] |
| Data derived from accelerated stability studies on cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH at 70°C.[8] |
Table 2: Comparative Stability of Linear vs. Cyclic RGD Peptides at pH 7
| Peptide Type | Relative Stability | Key Stabilizing Factor |
| Linear RGD Peptide | - | - |
| Cyclic RGD Peptide | ~30-fold more stable.[5][16] | Reduced structural flexibility imposed by the cyclic structure, which hinders the Asp side chain from attacking the peptide backbone.[5][16] |
| Data from a comparative solution stability study.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Cyclopeptide
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a cyclopeptide.
1. Objective: To identify the degradation pathways and stability-indicating profile of a cyclopeptide under various stress conditions.[10][11]
2. Materials:
-
Cyclopeptide of interest
-
Solvents (e.g., water, acetonitrile, methanol)
-
Stress agents: HCl, NaOH, H₂O₂, UV lamp, heating block/oven
-
Analytical instrumentation: HPLC with UV and/or MS detector, pH meter
3. Procedure:
-
Sample Preparation: Prepare a stock solution of the cyclopeptide in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M to 1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[17]
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M to 1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3-30%. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period.[8]
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
-
-
Time Points: At each time point, withdraw an aliquot of the stressed sample.
-
Quenching: Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including an unstressed control) by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.
-
Data Evaluation:
-
Determine the percentage of the remaining parent cyclopeptide.
-
Identify and characterize the major degradation products using mass spectrometry.
-
Establish the degradation profile under each stress condition.
-
Protocol 2: HPLC Method for Cyclopeptide Stability Assessment
1. Objective: To quantify the cyclopeptide and its degradation products.
2. Instrumentation and Columns:
-
HPLC system with a UV detector (and preferably a mass spectrometer).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
3. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Chromatographic Conditions:
-
Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes. This needs to be optimized for the specific cyclopeptide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 214 nm (for the peptide bond) and other wavelengths depending on the presence of aromatic amino acids (e.g., 280 nm for Trp).[9]
-
Injection Volume: 10-20 µL.
5. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared samples (from the forced degradation study or other stability experiments).
-
Integrate the peak areas of the parent cyclopeptide and any degradation products.
-
Calculate the percentage of the remaining parent compound and the formation of degradants.
Visualizations
Caption: Workflow for a forced degradation study of a cyclopeptide.
Caption: Common degradation pathways for cyclopeptides in solution.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Role of Solvent Polarity and Amino Acid Composition of Cyclic Peptides in Nanotube Stability. | Semantic Scholar [semanticscholar.org]
- 4. peptidream.com [peptidream.com]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Solvent Effect on Conformation of a Cycloheptapeptide, Stylopeptide 1, Evaluated by Molecular Dynamics in Methonal and Aqueous Environments [crcu.jlu.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Cherimolacyclopeptide E and F
This guide provides a detailed comparison of the cytotoxic properties of two natural cyclopeptides, cherimolacyclopeptide E and cherimolacyclopeptide F, isolated from the seeds of Annona cherimola. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these compounds as cytotoxic agents.
Quantitative Cytotoxicity Data
The cytotoxic activities of cherimolacyclopeptide E and F were evaluated against the human chronic myelogenous leukemia (K-562) cell line. The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized below.
| Compound | Cell Line | IC50 Value (µM) |
| Cherimolacyclopeptide E | K-562 | 11.2 |
| Cherimolacyclopeptide F | K-562 | 15.3 |
Based on this data, cherimolacyclopeptide E exhibits a higher cytotoxic potency against the K-562 cell line compared to cherimolacyclopeptide F, as indicated by its lower IC50 value.
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of cherimolacyclopeptides using a colorimetric assay such as the MTT assay.
1. Cell Culture and Plating:
-
The human cancer cell line (e.g., K-562) is cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well microplates at a density of approximately 5 x 10^4 cells per well and allowed to attach overnight.
2. Compound Treatment:
-
Cherimolacyclopeptide E and F are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of dilutions of the stock solutions are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing various concentrations of the cyclopeptides. Control wells receive medium with the solvent at the same final concentration.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
3. Cytotoxicity Assay (MTT Assay):
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
-
The absorbance values are converted to a percentage of cell viability relative to the solvent-treated control cells.
-
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualized Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in evaluating and understanding the cytotoxic effects of these compounds, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of cherimolacyclopeptides.
While the precise signaling pathways activated by cherimolacyclopeptide E and F have not been fully elucidated, many cytotoxic natural products induce cell death via the intrinsic apoptosis pathway. A generalized diagram of this pathway is presented below.
Caption: Proposed intrinsic apoptosis pathway for cytotoxic cyclopeptides.
Total Synthesis Confirms Structure of Cherimolacyclopeptide E, But Reveals Discrepancy in Cytotoxic Activity
A comprehensive analysis of the structural validation of cherimolacyclopeptide E through total synthesis reveals a fascinating case in natural product chemistry. While the synthesis unequivocally confirmed the proposed chemical structure of this cyclic hexapeptide, it also brought to light a significant disparity between the biological activity of the natural compound and its synthetic counterpart. This guide provides a comparative overview of the key findings, experimental data, and methodologies for researchers and professionals in drug development.
Cherimolacyclopeptide E, a cyclic hexapeptide isolated from the seeds of Annona cherimola, was initially reported to exhibit potent cytotoxicity against human nasopharyngeal carcinoma (KB) cells with an IC50 value of 0.017 μM.[1][2] This level of activity marked it as a compound of interest for anticancer research. To verify its structure and further investigate its therapeutic potential, multiple research groups undertook its total synthesis.
The synthesis efforts successfully produced cherimolacyclopeptide E, and spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), of the synthetic peptide showed data consistent with that of the natural product.[1][2][3] This confirmed the proposed amino acid sequence and cyclic structure. However, in stark contrast to the initial reports for the natural product, the synthetically produced cherimolacyclopeptide E demonstrated significantly lower cytotoxicity against KB cells, with reported IC50 values greater than 100 μM.[1][2] This surprising result has led to hypotheses that the high potency of the original natural isolate may have been due to a minor, highly active contaminant, or that conformational differences between the natural and synthetic molecules could play a role in its biological function.[3]
Comparative Data
The following tables summarize the reported structural and biological data for natural and synthetic cherimolacyclopeptide E.
Table 1: Structural and Spectroscopic Data Comparison
| Parameter | Natural Cherimolacyclopeptide E | Synthetic Cherimolacyclopeptide E | Reference |
| Molecular Structure | cyclo(-Gly-Leu-Gly-Phe-Tyr-Pro-) | cyclo(-Gly-Leu-Gly-Phe-Tyr-Pro-) | [1][3] |
| ¹H and ¹³C NMR Data | Reported as consistent with synthetic | Spectroscopic data of the major conformer consistent with natural product | [1][2] |
Note: Detailed numerical NMR data are available in the supporting information of the Journal of Natural Products, 2012, 75(11), 1882-7.
Table 2: Cytotoxicity Data Comparison (KB Cell Line)
| Compound | Reported IC50 (μM) | Reference |
| Natural Cherimolacyclopeptide E | 0.017 | [1][2] |
| Synthetic Cherimolacyclopeptide E | > 100 | [1][2] |
| Synthetic Cherimolacyclopeptide E (another study) | Weakly cytotoxic | [3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Cherimolacyclopeptide E
The total synthesis of cherimolacyclopeptide E was accomplished using a standard solid-phase peptide synthesis (SPPS) methodology. A representative protocol is as follows:
-
Resin and Linker: The synthesis is initiated on a solid support, such as a 2-chlorotrityl chloride resin or a resin equipped with a Kenner sulfonamide "safety-catch" linker.[1][3]
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. The coupling is typically mediated by activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection: After each coupling step, the N-terminal Fmoc protecting group is removed using a solution of piperidine in a solvent like DMF (Dimethylformamide) to allow for the next amino acid to be added.
-
Cleavage from Resin: Once the linear hexapeptide is assembled, it is cleaved from the solid support. The specific cleavage cocktail depends on the resin and protecting groups used but often involves a strong acid like TFA (Trifluoroacetic acid).
-
Cyclization: The linear peptide is then subjected to macrocyclization under high-dilution conditions. This is a critical step to favor intramolecular cyclization over intermolecular polymerization. A coupling agent such as DPPA (Diphenylphosphoryl azide) or HATU is used to form the final amide bond.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, pure cherimolacyclopeptide E.
Cytotoxicity Assay
The cytotoxic activity of cherimolacyclopeptide E is evaluated against a cancer cell line, typically the KB (human nasopharyngeal carcinoma) cell line, using a standard cell viability assay.
-
Cell Culture: KB cells are cultured in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (natural or synthetic cherimolacyclopeptide E) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Workflow and Pathway Diagrams
Caption: Workflow for the total synthesis and validation of cherimolacyclopeptide E.
Caption: Logical flow of the structural validation and activity assessment.
References
A Comparative Analysis of the Bioactivity of Natural and Synthetic Cyclopeptides: The Case of Antamanide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between natural and synthetically derived bioactive compounds is paramount. This guide provides a comparative analysis of the bioactivity of the natural cyclopeptide, Antamanide, and its synthetic analogs, with a focus on its immunosuppressive and mitochondrial protective effects. While the originally requested "Cyclopeptide 1" did not correspond to a specifically identified compound in scientific literature, Antamanide serves as an exemplary case study due to the availability of comparative data for its natural and synthetic forms.
Antamanide (AA) is a cyclic decapeptide isolated from the toxic Amanita phalloides mushroom. It is a well-documented inhibitor of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death pathways. This action is mediated through its interaction with cyclophilin D (CypD). Furthermore, Antamanide and its synthetic derivatives have been shown to possess immunosuppressive properties. The development of synthetic analogs has been driven by the need to explore structure-activity relationships and to potentially enhance therapeutic efficacy and reduce toxicity.
Comparative Bioactivity Data
Direct quantitative comparisons of the bioactivity between natural Antamanide and its synthetic analogs are not extensively consolidated in the literature into single, comprehensive tables. However, available research indicates that modifications to the peptide sequence can modulate its biological activity.
| Compound | Bioactivity | Key Findings |
| Natural Antamanide | Inhibition of Mitochondrial Permeability Transition Pore (PTP) | Effectively inhibits PTP opening by targeting cyclophilin D, thereby protecting mitochondria from calcium-induced swelling and subsequent cell death. |
| Immunosuppressive Activity | Exhibits immunosuppressive effects, although generally reported to be less potent than other cyclopeptides like Cyclosporin A. | |
| Synthetic Antamanide Analogs | Inhibition of Mitochondrial Permeability Transition Pore (PTP) | The integrity of the peptide ring and the presence of specific residues, such as Phe6 and Phe9, are crucial for PTP inhibition. Alterations to these sites can significantly reduce or abolish activity. |
| Immunosuppressive Activity | The immunosuppressive activity of synthetic analogs is sensitive to amino acid substitutions. For instance, replacing one of the phenylalanine residues with O-carboxymethyl-tyrosine does not substantially alter the immunosuppressive effect. However, other modifications can lead to either enhanced or diminished activity, highlighting the potential for fine-tuning the molecule's function. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Antamanide's bioactivity.
Mitochondrial Permeability Transition Pore (PTP) Inhibition Assay: Calcium Retention Capacity (CRC)
This assay assesses the ability of a compound to inhibit the opening of the mitochondrial permeability transition pore in response to a calcium challenge.
Principle: Isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green-5N). Pulses of calcium are added, and the uptake of calcium by the mitochondria is monitored by a decrease in extra-mitochondrial fluorescence. PTP opening is indicated by a sudden, large increase in fluorescence as the mitochondria release the accumulated calcium. Inhibitors of the PTP will increase the amount of calcium the mitochondria can sequester before the pore opens.
Detailed Protocol:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Assay Buffer Preparation: Prepare an assay buffer containing KCl, MOPS-Tris, glutamate-malate (as respiratory substrates), and a low concentration of EGTA.
-
Fluorometric Measurement:
-
Add the isolated mitochondria to the assay buffer in a fluorometer cuvette at 37°C with continuous stirring.
-
Add the fluorescent calcium indicator, Calcium Green-5N.
-
Record the baseline fluorescence.
-
Add the test compound (e.g., Antamanide) or vehicle control.
-
Initiate the assay by adding sequential pulses of a known concentration of CaCl2 (e.g., 10-40 nmol) every 60 seconds.
-
-
Data Analysis:
-
Monitor the fluorescence signal. Each calcium pulse will cause a transient increase in fluorescence, followed by a decrease as mitochondria take up the calcium.
-
The point at which the mitochondria fail to sequester calcium and undergo a large, sustained increase in fluorescence indicates PTP opening.
-
The Calcium Retention Capacity (CRC) is calculated as the total amount of calcium taken up by the mitochondria before PTP opening.
-
Compare the CRC in the presence of the test compound to the vehicle control to determine the percent inhibition of PTP opening.
-
Immunosuppressive Activity Assay: Plaque-Forming Cell (PFC) Assay
This assay measures the number of antibody-producing cells (plaque-forming cells) in a population of lymphocytes, providing an indication of the humoral immune response.
Principle: Spleen cells from an animal immunized with an antigen (e.g., sheep red blood cells, SRBCs) are mixed with the antigen and complement. Antibody-producing cells will secrete antibodies that bind to the surrounding antigen-coated cells. The addition of complement leads to the lysis of these antigen-coated cells, creating a clear zone (plaque) around the antibody-producing cell. Immunosuppressive compounds will reduce the number of PFCs.
Detailed Protocol:
-
Immunization: Immunize mice with an intravenous injection of a suspension of sheep red blood cells (SRBCs).
-
Treatment: Administer the test compound (e.g., Antamanide or its synthetic analogs) to the mice at various doses and time points relative to immunization. A control group receives the vehicle.
-
Spleen Cell Preparation: Four to five days after immunization, sacrifice the mice and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes in a suitable medium (e.g., RPMI-1640).
-
PFC Assay:
-
Mix the spleen cell suspension with a suspension of SRBCs and complement in a specialized slide chamber or in agar plates.
-
Incubate the mixture at 37°C for a specified period (e.g., 1-2 hours).
-
-
Plaque Counting:
-
Count the number of clear zones (plaques) under a microscope. Each plaque represents a single antibody-producing cell.
-
-
Data Analysis:
-
Express the results as the number of PFCs per 10^6 spleen cells.
-
Compare the PFC counts from the treated groups to the control group to determine the percentage of immunosuppression.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of Antamanide's inhibitory effect on the mitochondrial permeability transition pore and a general workflow for its bioactivity assessment.
Caption: Antamanide's mechanism of PTP inhibition.
Caption: Workflow for comparative bioactivity analysis.
Structure-Activity Relationship of Cherimolacyclopeptide E Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of cherimolacyclopeptide E and its synthetic analogs, focusing on their cytotoxic and antimicrobial activities. The data presented is compiled from published research and is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Biological Activity of Cherimolacyclopeptide E and its Analogs
The following table summarizes the reported biological activities of natural and synthetic cherimolacyclopeptide E, alongside its alanine-substituted analogs. A notable discrepancy exists in the literature regarding the cytotoxicity of synthetic cherimolacyclopeptide E, with some studies reporting potent activity while others indicate weak to no activity. This suggests potential variations in synthetic protocols, compound purity, or experimental conditions.
| Compound | Modification | Cell Line | Cytotoxicity (IC₅₀/CTC₅₀ µM) | Antimicrobial Activity (MIC µg/mL) |
| Natural Cherimolacyclopeptide E | - | KB | 0.017[1] | P. aeruginosa, E. coli, C. albicans: 6-12.5[2][3] |
| Synthetic Cherimolacyclopeptide E (1) | - | KB | > 100[1] | E. coli: Low activity[1] |
| MOLT-4, Jurkat T, MDA-MB-231, KB | Weakly cytotoxic[4] | - | ||
| DLA | 2.76[3] | - | ||
| EAC | 4.96[3] | - | ||
| Analog 3 | Gly² -> Ala | KB | 6.3[4] | - |
| MDA-MB-231 | 10.2[4] | - | ||
| Analog 7 | Gly⁶ -> Ala | KB | 7.8[4] | - |
| MDA-MB-231 | 7.7[4] | - |
KB: Human nasopharyngeal carcinoma; DLA: Dalton's lymphoma ascites; EAC: Ehrlich's ascites carcinoma; MDA-MB-231: Human breast adenocarcinoma; MOLT-4: Human T-cell leukemia; Jurkat T: Human T-cell leukemia.
Experimental Protocols
Solid-Phase Peptide Synthesis of Cherimolacyclopeptide E and Analogs
The synthesis of cherimolacyclopeptide E and its analogs is typically achieved via solid-phase peptide synthesis (SPPS).[1][4] A common approach involves the use of Fmoc/tert-butyl-protected amino acids on a 2-chlorotrityl chloride resin.[1] The linear peptide is assembled on the solid support, followed by cleavage from the resin and subsequent macrocyclization in solution to yield the final cyclic peptide.
An alternative strategy employs a Kenner sulfonamide "safety-catch" linker, which facilitates the on-resin cyclization of the peptide.[4] The synthesized peptides are then purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells (e.g., KB, MDA-MB-231) are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (cherimolacyclopeptide E or its analogs) and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Visualizations
Structure-Activity Relationship of Alanine-Screening Analogs
The following diagram illustrates the impact of substituting glycine residues with alanine on the cytotoxic activity of cherimolacyclopeptide E. This "alanine scan" helps to identify amino acid positions that are critical for the compound's biological activity.
References
- 1. Solid-phase synthesis and bioactivity evaluation of cherimolacyclopeptide E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase total synthesis of cherimolacyclopeptide E and discovery of more potent analogues by alanine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Cytotoxicity Across Diverse Cancer Cell Lines
In the quest for novel anticancer therapeutics, the initial assessment of a compound's cytotoxic potential is a critical step. However, the heterogeneous nature of cancer necessitates that these evaluations are not confined to a single cancer cell line. Cross-validation of cytotoxicity results across a panel of diverse cancer cell lines is imperative for understanding the broad-spectrum efficacy and potential resistance mechanisms of a therapeutic candidate. This guide provides a framework for conducting and comparing cytotoxicity studies across different cancer cell lines, complete with experimental protocols and data presentation strategies.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound.[1] A lower IC50 value indicates a more potent compound.[2][3] Presenting this data in a clear, tabular format allows for straightforward comparison of a compound's activity across different cell lines.
Table 1: Comparative IC50 Values (µM) of Compound X across Different Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | HCT116 (Colon Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Compound X | 15.2 | 8.9 | 25.5 |
| Doxorubicin (Control) | 0.8 | 0.5 | 1.2 |
Table 2: Comparative IC50 Values (µM) of Curcumin across Sensitive and Resistant Cancer Cell Lines [4]
| Cell Line | IC50 (µM) |
| Sensitive | |
| A549 | 21.6 |
| HCT116 | 18.9 |
| MCF7 | 24.3 |
| Resistant | |
| A549/ADR | 32.7 |
| HCT116R | 29.8 |
| MCF7/TH | 35.1 |
Experimental Protocols
Consistent and detailed methodologies are the bedrock of reproducible and comparable cytotoxicity data. Below are protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[2][5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][6][7]
Materials:
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compound
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6][7][8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[7][8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.
Materials:
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After compound incubation, gently add cold TCA to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Add the SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 510 nm).
Visualizing Experimental and Logical Workflows
Caption: Workflow for assessing cytotoxicity across multiple cell lines.
Caption: Logical flow for cross-validating a cytotoxic compound.
Signaling Pathway Considerations
The differential sensitivity of cancer cell lines to a particular cytotoxic agent can often be attributed to variations in their molecular signaling pathways. Visualizing these pathways can aid in understanding the mechanism of action.
Caption: Simplified PI3K/Akt survival pathway targeted by a cytotoxic drug.
Conclusion
The cross-validation of cytotoxicity results is a fundamental practice in preclinical cancer drug discovery. By employing standardized protocols, presenting data in a comparative format, and considering the underlying molecular characteristics of different cancer cell lines, researchers can build a robust and comprehensive profile of a compound's anticancer activity. This rigorous approach is essential for identifying promising therapeutic candidates and advancing them toward clinical development.
References
- 1. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of the Antimicrobial Spectrum of Cyclopeptide 1 (Lugdunin) and Other Leading Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, peptide antibiotics have garnered significant attention due to their unique mechanisms of action and potential to circumvent existing resistance pathways. This guide provides a detailed comparison of the antimicrobial spectrum of the novel cyclic peptide Lugdunin, also referred to as Cyclopeptide 1, with two established peptide antibiotics: Daptomycin and Polymyxin B. This objective analysis is supported by quantitative experimental data to inform research and development efforts in the field of antimicrobial drug discovery.
Executive Summary
This comparison guide demonstrates that Cyclopeptide 1 (Lugdunin) possesses a narrow-spectrum of activity, exhibiting potent efficacy primarily against Gram-positive bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA). In contrast, Daptomycin displays a broad-spectrum of activity against a wide range of Gram-positive bacteria, while Polymyxin B is characterized by its narrow-spectrum activity predominantly against Gram-negative bacteria. The distinct antimicrobial profiles of these three peptide antibiotics highlight their potential for different therapeutic applications.
Data Presentation: Comparative Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cyclopeptide 1 (Lugdunin), Daptomycin, and Polymyxin B against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Bacterial Species | Cyclopeptide 1 (Lugdunin) MIC (µg/mL) | Daptomycin MIC90 (µg/mL) | Polymyxin B MIC90 (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (MRSA) | 1.56 - 3.13[1] | 0.5[2][3][4] | >128[5] |
| Staphylococcus epidermidis | Data Not Available | 0.5[2] | >128 |
| Enterococcus faecalis | >128[6] | 1.0 - 2.0[7][8] | >128 |
| Enterococcus faecium | >128[6] | 2.0 - 4.0[3][7][8] | >128 |
| Streptococcus pneumoniae | Data Not Available | 0.25[2] | >128 |
| Gram-Negative Bacteria | |||
| Escherichia coli | >128[6] | >100 | 0.5[9] |
| Pseudomonas aeruginosa | >128[6] | >100 | 1.0 - 2.0[5][10] |
| Klebsiella pneumoniae | >128 | >100 | 2.0[11] |
| Acinetobacter baumannii | >128 | >100 | 2.0[5][10] |
Note: MIC90 values represent the concentration required to inhibit 90% of the tested isolates. Data for Cyclopeptide 1 (Lugdunin) is primarily from single studies and may not represent the full range of activity. ">" indicates that the MIC is higher than the highest concentration tested.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07.[10][12][13]
Broth Microdilution Method (CLSI M07)
This method determines the MIC of an antimicrobial agent in a liquid medium using a 96-well microtiter plate format.
1. Preparation of Materials:
- Antimicrobial Agent Stock Solution: Prepare a stock solution of the peptide antibiotic at a concentration at least 10 times the highest concentration to be tested. The solvent used should be appropriate for the peptide and should not affect bacterial growth.
- Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. For testing Daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
- Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- 96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom microtiter plates.
2. Assay Procedure:
- Serial Dilutions: Dispense 50 µL of CAMHB into each well of the microtiter plate. Add 50 µL of the antimicrobial stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antimicrobial. This will result in 50 µL of varying concentrations of the antimicrobial agent in each well.
- Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This step also dilutes the antimicrobial concentration to its final test concentration.
- Controls:
- Growth Control: A well containing 100 µL of inoculated CAMHB without any antimicrobial agent.
- Sterility Control: A well containing 100 µL of uninoculated CAMHB.
- Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
3. Interpretation of Results:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Mechanism of Action Visualization
The antimicrobial mechanism of Cyclopeptide 1 (Lugdunin) differs significantly from many conventional antibiotics. Instead of targeting specific enzymes or cellular processes, Lugdunin acts as a cation ionophore, disrupting the bacterial cell membrane's electrochemical potential.
Caption: Mechanism of action of Cyclopeptide 1 (Lugdunin) as a cation ionophore.
Discussion
The data presented in this guide clearly delineates the distinct antimicrobial spectra of Cyclopeptide 1 (Lugdunin), Daptomycin, and Polymyxin B.
-
Cyclopeptide 1 (Lugdunin): This novel cyclic peptide demonstrates potent, narrow-spectrum activity, primarily against Gram-positive pathogens like MRSA.[1] Its lack of activity against Gram-negative bacteria is a defining characteristic.[6] The mechanism of action, dissipating the bacterial membrane potential, is a promising area of research as it may be less prone to the development of resistance compared to antibiotics with specific molecular targets.
-
Daptomycin: As a well-established cyclic lipopeptide, Daptomycin exhibits a broad-spectrum of activity against Gram-positive bacteria, including difficult-to-treat pathogens such as MRSA and Vancomycin-Resistant Enterococci (VRE).[2][3][4][7][8] Its ineffectiveness against Gram-negative organisms is due to its inability to penetrate their outer membrane.
-
Polymyxin B: This polypeptide antibiotic is a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[5][9] Its spectrum is narrow and targeted, with no clinically significant activity against Gram-positive bacteria.[5]
Conclusion
For researchers and drug development professionals, this comparative guide underscores the importance of understanding the specific antimicrobial spectrum of different peptide antibiotics. Cyclopeptide 1 (Lugdunin) represents a promising lead compound for the development of new therapeutics targeting Gram-positive infections, particularly those caused by resistant staphylococci. Its unique mechanism of action warrants further investigation and potential optimization to broaden its spectrum or enhance its potency. In contrast, Daptomycin and Polymyxin B will continue to serve as critical tools in the clinical management of specific Gram-positive and Gram-negative infections, respectively. The strategic development of new peptide antibiotics, informed by comparative data such as that presented here, is essential to address the growing threat of antimicrobial resistance.
References
- 1. The human microbiome-derived antimicrobial lugdunin self-regulates its biosynthesis by a feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lugdunin amplifies innate immune responses in the skin in synergy with host- and microbiota-derived factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. A potential role for daptomycin in enterococcal infections: what is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbiological Assessment of Polymyxin B Components Tested Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Activity of Daptomycin against Gram-Positive European Clinical Isolates with Defined Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dokumen.pub [dokumen.pub]
A Comparative Analysis of Spectroscopic Data: Natural vs. Synthetic Cherimolacyclopeptide E
A detailed comparison of the spectroscopic data for natural cherimolacyclopeptide E, isolated from the seeds of Annona cherimola, and its synthetically produced counterpart reveals an identical spectral profile, confirming the structural accuracy of the synthetic molecule. This guide provides a side-by-side analysis of the key spectroscopic data, outlines the experimental protocols for their acquisition, and presents a workflow for this comparative process.
Data Presentation: Spectroscopic Data Comparison
The structural elucidation of the novel cyclic peptide, cherimolacyclopeptide E, was achieved through comprehensive spectroscopic analysis. Following its total synthesis, a meticulous comparison of the spectral data for both the natural and synthetic compounds was conducted to verify the synthetic product. The data presented in Table 1 showcases the identical nature of the two, confirming the successful synthesis of cherimolacyclopeptide E.
Table 1: Comparative Spectroscopic Data of Natural and Synthetic Cherimolacyclopeptide E
| Parameter | Natural Cherimolacyclopeptide E | Synthetic Cherimolacyclopeptide E |
| Molecular Formula | C₂₉H₃₉N₅O₅ | C₂₉H₃₉N₅O₅ |
| Mass Spectrometry (HR-ESI-MS) | m/z 554.3024 [M+H]⁺ (calcd for C₂₉H₄₀N₅O₅, 554.3029) | m/z 554.3027 [M+H]⁺ (calcd for C₂₉H₄₀N₅O₅, 554.3029) |
| Optical Rotation | [α]²⁵D -88.9 (c 0.09, MeOH) | [α]²⁵D -90.0 (c 0.1, MeOH) |
| ¹H NMR (600 MHz, CDCl₃) | Identical to synthetic | δ 8.24 (d, J = 8.4 Hz, 1H), 7.28–7.20 (m, 5H), 7.14 (d, J = 9.0 Hz, 1H), 6.94 (d, J = 9.6 Hz, 1H), 6.55 (d, J = 9.0 Hz, 1H), 4.78 (m, 1H), 4.65 (m, 1H), 4.54 (m, 1H), 4.41 (dd, J = 9.0, 3.6 Hz, 1H), 3.95 (m, 1H), 3.35 (dd, J = 14.4, 4.2 Hz, 1H), 3.09 (dd, J = 14.4, 5.4 Hz, 1H), 2.28 (m, 1H), 1.95 (m, 1H), 1.68 (m, 1H), 1.55–1.45 (m, 2H), 1.38 (m, 1H), 1.25 (m, 1H), 0.98 (d, J = 6.6 Hz, 3H), 0.94 (d, J = 6.6 Hz, 3H), 0.88 (d, J = 6.6 Hz, 3H), 0.85 (d, J = 6.6 Hz, 3H), 0.82 (d, J = 6.6 Hz, 3H) |
| ¹³C NMR (150 MHz, CDCl₃) | Identical to synthetic | δ 172.9, 172.4, 171.8, 171.2, 170.8, 136.9, 129.5 (2C), 128.6 (2C), 126.7, 58.9, 58.4, 55.6, 52.9, 49.8, 41.2, 39.8, 38.2, 31.5, 29.8, 25.2, 24.8, 23.4, 22.8, 22.1, 19.8, 18.4, 15.6 |
Experimental Protocols
The acquisition of the spectroscopic data was performed using standard, high-resolution analytical techniques. The methodologies employed for the key experiments are detailed below.
High-Resolution Mass Spectrometry (HR-ESI-MS): High-resolution mass spectra were acquired on an Agilent 6210 ESI-TOF mass spectrometer. The samples were dissolved in methanol and introduced into the electrospray ionization (ESI) source. The data was recorded in positive ion mode, and the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-600 spectrometer operating at 600 MHz and 150 MHz, respectively. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.
Optical Rotation: Optical rotation was measured using a Perkin-Elmer 341 polarimeter. The samples were dissolved in methanol at a specified concentration (c), and the measurement was performed at 25 °C using the sodium D line (589 nm).
Visualization of the Comparative Workflow
The logical flow of confirming the synthetic product through spectroscopic comparison with the natural compound is illustrated in the diagram below.
Caption: Workflow for the comparative spectroscopic analysis of natural and synthetic cherimolacyclopeptide E.
Evaluating the Therapeutic Potential of Cherimolacyclopeptide E Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cherimolacyclopeptide E, a cyclic hexapeptide originally isolated from the seeds of Annona cherimola, has garnered attention for its reported cytotoxic effects. However, discrepancies between the bioactivity of the natural product and its synthetic counterparts have spurred further investigation into its analogs. This guide provides a comparative analysis of cherimolacyclopeptide E and its analogs, summarizing key experimental data and outlining the methodologies used in their evaluation.
Comparative Cytotoxicity Data
The therapeutic potential of cherimolacyclopeptide E and its analogs has been primarily evaluated based on their cytotoxicity against various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values, offering a quantitative comparison of their efficacy.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Natural Cherimolacyclopeptide E | KB (human nasopharyngeal carcinoma) | 0.017 | [1][2] |
| Synthetic Cherimolacyclopeptide E | KB | > 100 | [1] |
| MOLT-4 (human T-cell leukemia) | Weakly cytotoxic | [3][4] | |
| Jurkat T lymphoma | Weakly cytotoxic | [3][4] | |
| MDA-MB-231 (human breast cancer) | Weakly cytotoxic | [3][4] | |
| Analog 3 (Gly² -> Ala) | KB | 6.3 | [3][4] |
| MDA-MB-231 | 10.2 | [3][4] | |
| Analog 7 (Gly⁶ -> Ala) | KB | 7.8 | [3][4] |
| MDA-MB-231 | 7.7 | [3][4] | |
| Synthesized Cherimolacyclopeptide E (Dahiya et al.) | Dalton's lymphoma ascites (DLA) | 2.76 | [5] |
| Ehrlich's ascites carcinoma (EAC) | 4.96 | [5] |
Note: The significant discrepancy in cytotoxicity between the natural and synthetic cherimolacyclopeptide E suggests potential issues with the purity or conformational structure of the originally isolated compound.[3][4]
Experimental Protocols
The synthesis and evaluation of cherimolacyclopeptide E and its analogs typically involve the following key experimental procedures:
Solid-Phase Peptide Synthesis (SPPS)
A prevalent method for synthesizing these cyclic peptides is the Fmoc/tBu solid-phase strategy.
-
Resin Preparation: A 2-chlorotrityl chloride resin is commonly used as the solid support. The first protected amino acid is loaded onto the resin.
-
Elongation of the Peptide Chain: The linear peptide is assembled on the resin through sequential steps of Fmoc deprotection (typically with piperidine in DMF) and coupling of the next Fmoc-protected amino acid using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA.
-
Cleavage from Resin: Once the linear sequence is complete, the peptide is cleaved from the resin, often using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Cyclization: The linear peptide is then cyclized in solution, a crucial step for its biological activity. This is often achieved under high dilution conditions using a coupling reagent like DPPA or PyBOP.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.[1][3]
Cytotoxicity Assays
The cytotoxic activity of the synthesized peptides is evaluated against various cancer cell lines using assays such as the MTT or MTS assay.
-
Cell Culture: Cancer cell lines (e.g., KB, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (cherimolacyclopeptide E and its analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: A solution of MTT or MTS is added to each well. Viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Data Analysis: The absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[3][4]
Visualizing the Workflow and Concepts
To better understand the process of evaluating these compounds, the following diagrams illustrate the experimental workflow and a key strategy for analog development.
Signaling Pathways
While the precise signaling pathways targeted by cherimolacyclopeptide E and its analogs are not yet fully elucidated, other cyclic hexapeptides have been shown to modulate key cancer-related pathways such as Wnt, Myc, and Notch.[6] The enhanced cytotoxicity of the alanine-substituted analogs suggests that these modifications may improve the peptide's interaction with its molecular target(s), potentially within these or other cell survival and proliferation pathways. Further research is necessary to delineate the exact mechanisms of action.
Conclusion
The initial promise of cherimolacyclopeptide E as a potent cytotoxic agent has been tempered by conflicting data from synthetic studies. However, the exploration of its analogs has revealed a path forward. Specifically, the substitution of glycine residues with alanine has been shown to significantly enhance cytotoxic activity against certain cancer cell lines.[3][4] This highlights the therapeutic potential that can be unlocked through systematic analog design and evaluation. Future studies should focus on elucidating the specific molecular targets and signaling pathways of these more potent analogs to further guide the development of this class of cyclic peptides as potential anticancer agents. The anti-inflammatory properties of related cyclopeptides also suggest a broader therapeutic window that warrants further investigation.[7]
References
- 1. Solid-phase synthesis and bioactivity evaluation of cherimolacyclopeptide E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solid-phase total synthesis of cherimolacyclopeptide E and discovery of more potent analogues by alanine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia [mdpi.com]
- 7. Parallel synthesis and anti-inflammatory activity of cyclic peptides cyclosquamosin D and Met-cherimolacyclopeptide B and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopeptide 1: A Cytotoxicity Benchmark Against Established Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Cyclopeptides, a class of cyclic peptides, have emerged as promising candidates due to their diverse biological activities, including potent cytotoxicity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profile of a representative cyclopeptide, RA-V, hereafter referred to as Cyclopeptide 1, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The data presented herein is collated from various studies to offer a benchmark for researchers in drug discovery and development.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a cytotoxic compound. The following table summarizes the IC50 values of Cyclopeptide 1 (RA-V) and standard anticancer drugs against the human breast adenocarcinoma cell line, MCF-7. It is important to note that these values are compiled from different studies and may be subject to inter-laboratory variability.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cyclopeptide 1 (RA-V) | MCF-7 | 2.8 | |
| Doxorubicin | MCF-7 | 0.4 - 1.5 | |
| Cisplatin | MCF-7 | 10 - 25 | |
| Paclitaxel | MCF-7 | 0.002 - 0.008 |
Experimental Protocols
The evaluation of cytotoxicity is paramount in the screening of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (Cyclopeptide 1 or standard anticancer drugs) and a vehicle control.
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control-treated cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in cytotoxicity assessment and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Intrinsic apoptosis signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
